Precision Synthesis of (2-Cyanophenyl)methanesulfonohydrazide: A Modular Protocol
Executive Summary This technical guide details the synthesis of (2-Cyanophenyl)methanesulfonohydrazide (CAS 66999-69-7), a critical intermediate for generating ortho-substituted sulfonyl radicals and constructing fused h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis of (2-Cyanophenyl)methanesulfonohydrazide (CAS 66999-69-7), a critical intermediate for generating ortho-substituted sulfonyl radicals and constructing fused heterocycles such as sultams and isoindolines.
Unlike generic sulfonyl hydrazide preparations, this protocol addresses the specific chemoselective challenge posed by the ortho-cyano group. The nitrile moiety is susceptible to hydrolysis under the strong acidic conditions typically used to generate sulfonyl chlorides, or reduction under harsh catalytic hydrogenation. Therefore, this guide prioritizes a nucleophilic substitution-oxidation sequence that preserves the cyano functionality while efficiently installing the sulfonyl hydrazide motif.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Soft-Hard" Nucleophile Principle . The benzylic carbon is activated for soft nucleophilic attack (sulfite), followed by activation of the sulfonyl center for hard nucleophilic attack (hydrazine).
displacement of bromide by the sulfur lone pair of the sulfite ion.
Protocol:
Dissolve 2-cyanobenzyl bromide (e.g., 19.6 g, 100 mmol) in 100 mL of 1,4-dioxane.
Prepare a solution of sodium sulfite (15.1 g, 120 mmol) in 200 mL of deionized water.
Add the bromide solution to the sulfite solution dropwise at room temperature to prevent localized exotherms.
Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of bromide).
Workup: Concentrate the solution under reduced pressure to remove dioxane. The product will often precipitate upon cooling. If not, evaporate to dryness.
Purification: Recrystallize the crude solid from boiling water or wash repeatedly with ethanol to remove inorganic salts (NaBr). Dry in a vacuum oven at 60°C.
Checkpoint: The product should be a white crystalline solid.
Stage 2: Activation to (2-Cyanophenyl)methanesulfonyl chloride
Objective: Convert the inert sulfonate salt into the reactive sulfonyl chloride.
Critical Caution: Avoid aqueous acid workups that could hydrolyze the -CN group to a carboxylic acid.
) with catalytic DMF (Vilsmeier-Haack conditions) is milder but sometimes less effective on sodium salts. is the gold standard here.
Protocol:
Suspend the dry sodium sulfonate salt (21.9 g, 100 mmol) in anhydrous toluene (150 mL).
Add
(22.9 g, 110 mmol) portion-wise at 0°C under an inert atmosphere ().
Warm the mixture to 50–60°C and stir for 2–3 hours. The suspension will change character as the inorganic sodium phosphate/chloride byproducts form.
Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (carefully!) to quench excess
.
Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (
mL).
Wash the organic layer with cold saturated
(to remove acidic byproducts) and brine.
Dry over anhydrous
and concentrate in vacuo to yield the crude sulfonyl chloride.
Stability Note: Sulfonyl chlorides are moisture sensitive. Proceed to Stage 3 immediately or store in a freezer under
.
Stage 3: Hydrazinolysis to (2-Cyanophenyl)methanesulfonohydrazide
Objective: Nucleophilic acyl substitution at the sulfur center.
Critical Control Point: Use excess hydrazine and low temperature to prevent the formation of the symmetrical dimer (
Prepare a solution of Hydrazine hydrate (150 mg, ~3.0 eq) in THF (10 mL) at -10°C to 0°C .
Dissolve the crude sulfonyl chloride (from Stage 2) in minimal THF.
Dropwise Addition: Add the sulfonyl chloride solution to the stirring hydrazine solution over 30 minutes. Crucial: The electrophile must be added to the nucleophile to maintain a high local concentration of hydrazine.
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Workup: Evaporate the THF. Dilute the residue with cold water.
The product, (2-Cyanophenyl)methanesulfonohydrazide, typically precipitates as a white or off-white solid. Filter and wash with cold water and cold ethanol.
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Stoichiometry (Stage 1)
(1.2 eq)
Excess sulfite ensures complete consumption of the alkyl bromide, preventing side reactions.
Temperature (Stage 2)
Max 60°C
Higher temperatures with may attack the nitrile group (Pinner-like reactions).
Hydrazine Equivalents
> 2.5 eq
Prevents "double-sulfonylation" where the product reacts with another mole of chloride.
pH Control
Neutral/Basic
Acidic conditions promote nitrile hydrolysis to amide/acid ().
Quality Control & Characterization
Trustworthiness of the synthesis is validated via spectral analysis.
Expected Analytical Data
Physical State: White to pale yellow crystalline solid.
IR Spectroscopy (
):
: ~2225 (Sharp, characteristic of aryl nitrile).
: 3300–3400 (Doublet for ).
: ~1340 (asymmetric) and ~1160 (symmetric).
NMR (400 MHz, DMSO-):
9.0–8.5 (s, 1H, , exchangeable).
7.8–7.4 (m, 4H, Ar-H). Look for the ortho-coupling patterns characteristic of 1,2-substitution.
4.5–4.2 (s, 2H, ). Note: The benzylic protons are deshielded by both the ring and the sulfonyl group.
4.0–3.5 (br s, 2H, , exchangeable).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of (2-Cyanophenyl)methanesulfonohydrazide.
Properties, Synthesis, and Applications in Heterocyclic Chemistry Part 1: Executive Summary & Chemical Identity (2-Cyanophenyl)methanesulfonohydrazide is a specialized bifunctional organosulfur reagent used primarily as...
Author: BenchChem Technical Support Team. Date: March 2026
Properties, Synthesis, and Applications in Heterocyclic Chemistry
Part 1: Executive Summary & Chemical Identity
(2-Cyanophenyl)methanesulfonohydrazide is a specialized bifunctional organosulfur reagent used primarily as a building block in the synthesis of fused nitrogen-sulfur heterocycles (sultams) and as a precursor in sulfonylhydrazone-based cross-coupling reactions.
Its structure features a sulfonyl hydrazide moiety attached to a 2-cyanobenzyl scaffold. This unique "ortho-cyano" architecture provides a built-in electrophilic trap (the nitrile group) proximal to the nucleophilic hydrazide/sulfonamide center, making it a potent precursor for intramolecular cyclization strategies yielding 1,2-benzothiazine derivatives.
The synthesis of (2-Cyanophenyl)methanesulfonohydrazide follows a nucleophilic substitution pathway starting from (2-cyanophenyl)methanesulfonyl chloride. This protocol ensures high purity by minimizing the formation of the symmetrical sulfonyl hydrazide dimer.
Preparation: Charge a reaction flask with THF and cool to 0 °C using an ice bath. Add Hydrazine hydrate (excess is critical to prevent dimer formation).
Addition: Dissolve (2-cyanophenyl)methanesulfonyl chloride in a minimal amount of THF. Add this solution dropwise to the stirred hydrazine solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (EtOAc/Hexane).
Work-up:
Evaporate the bulk solvent under reduced pressure.
Dilute the residue with cold water to precipitate the product.
Filter the solid and wash copiously with cold water to remove excess hydrazine and hydrochloride salts.
Wash with cold diethyl ether to remove non-polar impurities.
Purification: Recrystallize from Ethanol/Water if necessary. Dry under high vacuum over
.
Synthesis Pathway Diagram
Figure 1: Synthetic route from commercially available 2-cyanotoluene to the target sulfonyl hydrazide.
Part 3: Reactivity & Applications
The utility of this compound stems from its ability to act as a "masked" intermediate. It participates in two primary reaction manifolds: Sulfonylhydrazone Formation and Intramolecular Cyclization .
1. Intramolecular Cyclization (Sultam Synthesis)
The most distinct property of this molecule is the presence of the ortho-cyano group. Under basic conditions, the sulfonamide nitrogen (generated after hydrazide oxidation or modification) can attack the nitrile carbon, leading to fused heterocyclic systems such as 3-amino-1,2-benzothiazine 1,1-dioxides .
Mechanism: The methylene protons (
to sulfonyl) are acidic (). Base-mediated deprotonation can trigger cyclization onto the nitrile.
Application: Synthesis of bioisosteres for quinazolinones and other kinase inhibitor scaffolds.
2. Sulfonylhydrazone Cross-Coupling
Like other sulfonyl hydrazides, this compound reacts with aldehydes or ketones to form N-sulfonylhydrazones . These intermediates are versatile precursors for:
Pd-Catalyzed Cross-Coupling: Coupling with aryl halides to form diarylmethanes (via diazo intermediates).
Bamford-Stevens/Shapiro Reaction: Generation of alkenes.
Mechanism of Action Diagram
Figure 2: Divergent reactivity pathways: Cross-coupling via hydrazones vs. Intramolecular cyclization to sultams.[5]
Part 4: Safety & Handling Guidelines
As a sulfonyl hydrazide, this compound requires specific safety protocols to avoid decomposition or sensitization.
Thermal Instability: Sulfonyl hydrazides can decompose releasing nitrogen gas (
) and sulfur dioxide () upon heating. Do not heat above 100 °C without solvent.
Sensitization: Hydrazine derivatives are potential skin sensitizers. Use nitrile gloves and work within a fume hood.
Incompatibility: Avoid contact with strong oxidizers (risk of exothermic decomposition) and strong acids (hydrolysis of the hydrazide).
References
Sigma-Aldrich. (2-Cyanophenyl)methanesulfonohydrazide Product Specification. Link
ChemSRC. CAS 1041564-42-4 Physicochemical Properties. Link
Organic Chemistry Portal. Synthesis and Reactivity of Sulfonyl Hydrazides. Link
Parchem Fine & Specialty Chemicals. Product Supply: (2-Cyanophenyl)methanesulfonohydrazide. Link
The Evolution of Sulfonyl Hydrazides: From Industrial Blowing Agents to Redox-Neutral Radical Precursors in Drug Discovery
Executive Summary Sulfonyl hydrazides are a class of bench-stable, crystalline organic compounds characterized by the general structure . Originally developed in the mid-20th century as industrial blowing agents for poly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonyl hydrazides are a class of bench-stable, crystalline organic compounds characterized by the general structure
. Originally developed in the mid-20th century as industrial blowing agents for polymer manufacturing, these compounds have undergone a remarkable evolutionary trajectory in organic synthesis. From their foundational role in classical carbonyl deoxygenation (the Shapiro and Wolff-Kishner reactions) to their recent renaissance as universal, redox-neutral radical precursors in transition-metal catalysis, sulfonyl hydrazides have become indispensable tools for modern drug discovery.
This whitepaper provides an in-depth technical analysis of the history, mechanistic causality, and modern applications of sulfonyl hydrazides, culminating in detailed, self-validating protocols for their synthesis and utilization in state-of-the-art
cross-coupling.
Historical Genesis: From Polymers to Protons
The synthesis of sulfonyl hydrazides was first scaled industrially in the early 1950s. Early patents, such as1[1], detailed the reaction of organic sulfonyl chlorides with hydrazine. The causality behind their initial industrial adoption was their thermodynamic instability at high temperatures; compounds like
-oxybis(benzenesulfonyl hydrazide) decompose thermally to release large volumes of nitrogen gas, making them ideal "blowing agents" for manufacturing sponge rubber and expanded plastics.
However, organic chemists quickly recognized that the clean extrusion of nitrogen gas could be harnessed to drive thermodynamically favorable chemical transformations. This led to their integration into classical organic synthesis, primarily as stable alternatives to highly reactive sulfonyl chlorides or unstable sulfinic acids.
The Classical Era: Carbonyl Deoxygenation
For decades, the primary application of
-toluenesulfonyl hydrazide (TsNHNH) was in the derivatization of ketones and aldehydes. In the2[2], a ketone is condensed with TsNHNH to form a tosylhydrazone.
Mechanistic Causality:
The addition of two equivalents of a strong base (e.g., alkyllithium) deprotonates the hydrazone twice, forming a highly reactive dianion. The thermodynamic driving force of the reaction is the irreversible extrusion of nitrogen gas and the elimination of an arylsulfinate leaving group, which generates a nucleophilic vinyllithium intermediate. This intermediate can then be trapped by various electrophiles, allowing for highly regioselective alkene synthesis.
Figure 1: Logical workflow and intermediate generation in the classical Shapiro Reaction.
The Modern Renaissance: Electrosynthesis and Radical Generation
In the 21st century, the focus shifted from ionic pathways to single-electron transfer (SET) chemistry. Sulfonyl hydrazides emerged as excellent radical precursors. Under 2[2], sulfonyl hydrazides lose an electron to form an N-centered radical cation, which subsequently extrudes nitrogen gas to yield a highly reactive sulfonyl radical (
). This enabled green, reagent-free sulfonylation of alkenes and alkynes, bypassing the need for harsh chemical oxidants.
The 2025 Paradigm Shift: Redox-Neutral Radical Cross-Coupling
The most disruptive advancement in sulfonyl hydrazide chemistry occurred in 2025, led by Phil Baran's laboratory at Scripps Research. Published in Science, the team introduced sulfonyl hydrazides as a3[3].
The Core Problem: Traditional
cross-couplings (like Suzuki or Negishi) require sensitive organometallic reagents. Modern radical alternatives require complex, exogenous photoredox catalysts or stoichiometric metal reductants (like Zn or Mn) which complicate scale-up.
The Causality of the Solution: Baran's group realized that sulfonyl hydrazides could do "double duty." Upon base-promoted fragmentation, they generate the required carbon radical (extruding
and ), but crucially, they also donate the electrons required to drive the Nickel catalytic cycle forward. This eliminates the need for external oxidants or reductants, enabling a "dump-and-stir" protocol that operates with unprecedented simplicity.
Figure 2: Mechanism of redox-neutral Ni-catalyzed cross-coupling using sulfonyl hydrazides.
Quantitative Data: Reagent Comparison in Drug Discovery
The incorporation of
fractions (e.g., methyl, cyclopropyl, oxetanyl groups) is a critical mandate in modern medicinal chemistry to improve drug solubility and metabolic stability. Table 1 summarizes why sulfonyl hydrazides are replacing legacy reagents.
Table 1: Quantitative Comparison of
Radical Precursors in Cross-Coupling
Precursor Type
Redox Requirement
Bench Stability / Storage
Atom Economy
Typical Yields (Complex Scaffolds)
Sulfonyl Hydrazides (2025)
None (Redox-Neutral)
High (Crystalline, >1 year)
High (N₂, SO₂ byproducts)
40 - 85%
Organozinc (Negishi)
None
Low (Moisture/Air sensitive)
Moderate (ZnX₂ salts)
< 20%
Boronic Acids (Suzuki)
None
Moderate (Protodeboronation risk)
High
20 - 50%
Redox-Active Esters
Exogenous Reductant (Zn/Mn)
High
Low (Large phthalimide waste)
30 - 60%
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints.
Protocol A: Synthesis of a Generic Sulfonyl Hydrazide
Objective: Convert an inexpensive sulfonyl chloride to a bench-stable sulfonyl hydrazide.
Causality: Hydrazine hydrate acts as both the nucleophile and the acid scavenger. Temperature control is strictly maintained below 0 °C to prevent the over-alkylation side reaction that forms 1,2-bis(sulfonyl)hydrazine.
Preparation: Dissolve 80% hydrazine hydrate (2.1 equiv) in anhydrous THF (10 mL per mmol of substrate) in a round-bottom flask.
Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach -8 °C.
Addition: Slowly add the sulfonyl chloride (1.0 equiv) dropwise over 15 minutes. Validation Check: The solution should remain clear; rapid addition causing a temperature spike will result in a milky white precipitate (the unwanted bis-adduct).
Reaction: Stir at -8 °C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 1:1). The sulfonyl chloride spot (UV active, high Rf) should completely disappear.
Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Recrystallize from ethanol to yield the pure sulfonyl hydrazide as a crystalline solid. Validation Check:
NMR should show a distinct broad singlet integrating to 2H () around 3.5-4.0 ppm and a 1H singlet () around 7.0 ppm (solvent dependent).
sulfonyl hydrazide with an aryl halide.
Causality: Triethylamine () is used to deprotonate the hydrazide, triggering the cascade that releases the alkyl radical and the electron necessary to reduce the Ni(II) precatalyst to the active Ni(I) species.
Setup: To an oven-dried 8 mL vial equipped with a stir bar, add the aryl halide (1.0 equiv, 0.2 mmol), sulfonyl hydrazide (1.5 equiv, 0.3 mmol),
(10 mol%), and 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand (10 mol%).
Solvent & Base: Add anhydrous DMA (2.0 mL) followed by
(3.0 equiv).
Reaction: Seal the vial with a Teflon-lined cap and stir at room temperature (or up to 60 °C depending on steric hindrance) for 12 hours. Validation Check: The reaction mixture will transition from a pale green (Ni(II)) to a deep, dark red/brown, indicating the successful formation of the active low-valent Nickel species.
Quenching & Workup: Dilute the mixture with EtOAc and wash with water (3x) to remove DMA and amine salts. Dry the organic layer and concentrate.
Isolation: Purify via flash column chromatography to isolate the
coupled product.
References
Baran, P. S., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science. 4
Scripps Research Magazine. (2025). Cross-coupling, radically simplified.3
Drug Hunter. (2025). Simplifying Synthesis with Radical Cross-Coupling.5
ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.2
US Patent Office. (1953). US2640853A - Production of organic sulfonyl hydrazides.1
Mechanism of Action of Cyanophenyl Compounds in Biological Systems
An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Introduction The Cyanophenyl Moiety: A Versatile Component in Bioactive Molecules The cyanophenyl group, a simple aromatic ring functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
The Cyanophenyl Moiety: A Versatile Component in Bioactive Molecules
The cyanophenyl group, a simple aromatic ring functionalized with a nitrile (-C≡N), is a remarkably versatile and increasingly prevalent scaffold in medicinal chemistry, agrochemicals, and molecular biology.[1][2] Its unique electronic properties—combining the aromaticity of the phenyl ring with the strong electron-withdrawing and hydrogen-bonding capabilities of the cyano group—confer a diverse range of interaction potentials with biological macromolecules.[3] More than 60 small molecule drugs on the market contain this functional group.[1] This guide provides a detailed exploration of the multifaceted mechanisms through which cyanophenyl-containing compounds exert their biological effects, moving from reversible non-covalent interactions to irreversible covalent modifications.
Overview of Mechanistic Diversity
The biological activity of cyanophenyl compounds is not defined by a single mechanism. Instead, the cyano group can play several distinct roles depending on the molecular context:
As a Non-Covalent Binding Element: The nitrile can act as a hydrogen bond acceptor or engage in dipole-dipole and π-π stacking interactions, anchoring a molecule to a specific site on a protein target.[3]
As a Covalent Warhead: The electrophilic nature of the nitrile carbon allows it to be attacked by nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site, forming a stable covalent bond.[1][4] This can lead to potent and often irreversible inhibition.
As a Modulator of Physicochemical Properties: The inclusion of a cyanophenyl group can significantly alter a molecule's solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.[1]
This guide will dissect these mechanisms through specific case studies, present the experimental workflows used to characterize them, and offer insights into the rational design of novel cyanophenyl-based therapeutic and research agents.
Reversible Mechanisms: Non-Covalent Interactions
The most common role for the cyanophenyl moiety is to mediate non-covalent, reversible interactions with a biological target. The strong electron-withdrawing nature of the nitrile group alters the electronic density of the attached phenyl ring, facilitating key binding events.[3]
Enzyme Inhibition
Cyanophenyl compounds are found in numerous enzyme inhibitors, where the cyano group is often critical for achieving high potency and selectivity.
Case Study: Aromatase Inhibitors in Cancer Therapy
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. Nonsteroidal inhibitors like Letrozole feature a cyanophenyl group that is crucial for their inhibitory activity.[5] Molecular docking studies suggest the cyano group acts as an electron-withdrawing entity, modifying the electronic density of the benzene ring to which it is attached.[3] This, combined with the molecule's linear shape, allows it to fit precisely within the enzyme's active site, leading to potent and selective inhibition.[3][5] Structure-activity relationship (SAR) studies have demonstrated that replacing the para-cyano group with a hydrogen atom is significantly detrimental to inhibitory activity.[5]
Case Study: Tyrosinase Inhibition
4-Cyanobenzaldehyde and 4-cyanobenzoic acid have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase, a key enzyme in melanin biosynthesis.[6] Kinetic analysis revealed a mixed-type inhibition mechanism, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex.[6] This dual-binding capability underscores the versatility of the cyanophenyl scaffold in disrupting enzymatic function.
Table 1: Inhibitory Potency of Cyanophenyl Compounds Against Various Enzymes
Cyanophenyl compounds also serve as potent ligands for various receptors, acting as agonists, antagonists, or modulators.
Case Study: Serotonin 5-HT₇ Receptor Antagonism
Certain arylpiperazine derivatives containing a cyanophenylmethyl group have been identified as potent antagonists of the human serotonin 5-HT₇ receptor.[9] These compounds exhibit competitive displacement of radioligands and show insurmountable antagonism in functional assays, suggesting a strong and lasting interaction with the receptor binding pocket.[9]
Case Study: Cannabinoid CB1 Receptor Ligands
The cannabinoid CB1 receptor is a G-protein coupled receptor involved in regulating metabolism and body weight.[10] Cyanophenyl-containing compounds have been developed as PET imaging agents for this receptor, such as [¹⁸F]MK-9470.[10] These ligands bind with high affinity (IC₅₀ of 0.7 nM) and reversibility, allowing for in vivo visualization and quantification of CB1 receptor density in the brain.[10]
Experimental Protocols for Characterizing Reversible Interactions
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a cyanophenyl compound against a target enzyme.
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a concentrated stock of the target enzyme in a suitable assay buffer.
Prepare a stock solution of the enzyme's substrate. The buffer should be optimized for pH, ionic strength, and any required cofactors.[11]
Assay Plate Setup:
In a 96-well or 384-well plate, perform a serial dilution of the test compound to create a range of concentrations (e.g., 100 µM to 1 nM). Include vehicle-only (e.g., DMSO) controls for 0% inhibition and a control without enzyme for background signal.
Enzyme Incubation:
Add the enzyme to each well (except the background control) and incubate with the test compound for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
Initiation of Reaction:
Add the substrate to all wells to initiate the enzymatic reaction.
Signal Detection:
Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence using a plate reader. The detection method depends on the nature of the substrate and product.
Data Analysis:
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
Normalize the rates relative to the 0% and 100% inhibition controls.
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining enzyme inhibition (IC₅₀).
Covalent Modification: The Nitrile as an Electrophilic Warhead
A more advanced mechanism of action involves the cyanophenyl group (or more broadly, the nitrile) acting as an electrophile, or "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue on the target protein.[1][12] This strategy can produce inhibitors of exceptional potency and duration of action.
Mechanism of Covalent Adduct Formation
The carbon atom of the nitrile group is electrophilic and can be attacked by a nucleophilic side chain, most commonly the thiol of a cysteine residue or the hydroxyl of a serine. This forms a thioimidate or imidate adduct, respectively. The stability and reversibility of this bond can be tuned by modifying the chemical structure surrounding the nitrile group.[1][13]
Case Study: Cyanamides as Covalent Inhibitors of Deubiquitinating Enzymes (DUBs)
Cyanamides have emerged as a powerful scaffold for developing covalent inhibitors of DUBs.[13] For instance, N-cyanopiperazines have been developed as highly specific covalent inhibitors of the DUB UCHL1.[13] The inhibitor forms a covalent isothiourea linkage with the catalytic cysteine residue in the enzyme's active site. X-ray crystallography of the covalent complex revealed how the compound induces a conformational change that underlies its potent inhibitory effect.[13] This represents a prime example of rational drug design for targeted covalent inhibitors.[12]
Experimental Protocols for Characterizing Covalent Inhibitors
Unlike reversible inhibitors, the potency of irreversible inhibitors is characterized by the ratio k_inact/K_I, which reflects the overall efficiency of covalent modification.[14]
Reagent Preparation: As described in Protocol 2.3.1.
Assay Setup:
Prepare several different fixed concentrations of the covalent inhibitor.
For each inhibitor concentration, set up a time-course experiment.
Incubation and Sampling:
Incubate the enzyme with the inhibitor.
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing the substrate. This dilution effectively stops further covalent modification.
Measure Residual Activity:
Immediately measure the initial reaction rate of the diluted sample. This rate reflects the amount of active enzyme remaining at that time point.
Data Analysis:
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the incubation time. This should yield a straight line with a slope equal to the negative of the observed rate constant (-k_obs).
Plot the k_obs values against the inhibitor concentrations.
Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Caption: Two-step mechanism of irreversible covalent inhibition.
Applications in Agrochemicals
The utility of cyanophenyl compounds extends beyond human therapeutics into the development of modern agrochemicals.
Targeting Insect Ryanodine Receptors (RyRs)
Ryanodine receptors are critical calcium release channels in muscle cells. Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect RyRs.[15][16] Cyantraniliprole is a derivative where a chlorine atom is replaced by a cyano group, which modulates its activity spectrum.[16] These compounds lock the RyR in an open state, leading to uncontrolled calcium depletion from internal stores, resulting in muscle paralysis and death of the target pest.[17][18]
Table 2: Insecticidal Activity of Cyanophenyl-Containing Diamides
This technique is used to confirm that a compound targets calcium channels like the RyR.
Cell Culture and Loading:
Culture a suitable cell line expressing the target RyR (e.g., insect Sf9 cells).
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes. The dye will enter the cells and be cleaved to its active form.
Compound Application:
Wash the cells to remove excess dye.
Place the cells on a fluorescence microscope stage.
Establish a baseline fluorescence reading.
Add the cyanophenyl test compound to the cells.
Fluorescence Measurement:
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, consistent with the opening of RyRs.[15]
Data Analysis:
Quantify the change in fluorescence (e.g., peak intensity, area under the curve) to determine the compound's effect on calcium release. Compare the response to known RyR agonists and antagonists.
Advanced Applications: p-Cyanophenylalanine as a Molecular Probe
Beyond direct therapeutic or pesticidal action, the cyanophenyl moiety is a powerful tool in basic research. The unnatural amino acid p-cyanophenylalanine (pCNPhe) can be incorporated into proteins using genetic code expansion techniques.[19][20] The nitrile group's vibration is sensitive to its local environment and can be monitored by infrared (IR) spectroscopy, while its fluorescence is sensitive to hydrogen bonding and quenching by nearby amino acid side chains.[19][21] This allows pCNPhe to serve as a site-specific probe to study protein structure, folding, and interactions with a high degree of precision.[20][22]
Conclusion
The cyanophenyl group is a privileged structural motif that confers a remarkable diversity of mechanisms of action. Its ability to engage in both highly specific, reversible non-covalent interactions and to act as a targeted covalent warhead makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of these distinct mechanisms, supported by robust biochemical and biophysical characterization, is essential for the continued rational design of novel, potent, and selective bioactive compounds. The experimental frameworks provided in this guide serve as a foundational system for validating the mechanism of any new cyanophenyl-containing molecule, ensuring both scientific integrity and the advancement of molecular medicine and agriculture.
References
The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(9), 1641-1650. [Link]
Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link]
Al-blewi, F. F., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(53), 34629-34639. [Link]
Chen, Q., et al. (2005). Inhibitory Effect of 4-Cyanobenzaldehyde and 4-Cyanobenzoic Acid on Mushroom (Agaricus bisporus) Tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 473-477. [Link]
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The Multifaceted Role of Hydrazide Derivatives in Modern Medicinal Chemistry
Abstract: Hydrazide derivatives and their corresponding hydrazones represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Hydrazide derivatives and their corresponding hydrazones represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of this versatile class of compounds. From the cornerstone antitubercular agent isoniazid to emerging candidates in oncology and neurology, hydrazide derivatives continue to be a fertile ground for drug discovery. This paper will explore their significant roles as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.
Introduction: The Chemical Versatility and Pharmacological Significance of the Hydrazide Moiety
The hydrazide functional group, characterized by a C-N-N linkage (specifically R-C(=O)-NH-NH₂), and its derivatives, most notably hydrazones (R-C(=O)-NH-N=CHR'), are foundational structures in the development of therapeutic agents.[1][2][3][4][5] Their broad utility stems from the unique electronic and structural properties of the azometine (-NHN=CH-) proton, which allows for diverse chemical modifications and interactions with biological targets.[2][4]
The Hydrazide-Hydrazone Scaffold: A Privileged Structure
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The hydrazide-hydrazone moiety fits this description perfectly. Its ability to form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions makes it a versatile building block in drug design.[6][7] This versatility has led to the discovery of compounds with a wide spectrum of bioactivities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3][8]
Historical Perspective: The Isoniazid Revolution
The trajectory of hydrazide derivatives in medicine was irrevocably changed with the discovery of Isonicotinic Acid Hydrazide (INH), commonly known as isoniazid, in the early 1950s.[9][10][11] Its potent and specific bactericidal activity against Mycobacterium tuberculosis established it as a first-line treatment for tuberculosis (TB), a role it still holds today.[10][12][13][14] The success of isoniazid spurred decades of research into related structures, uncovering the vast therapeutic potential of the entire chemical class.[9]
Caption: The Hydrazide-Hydrazone scaffold as a source of diverse bioactivities.
Synthetic Strategies for Hydrazide Derivatives
The synthesis of hydrazide-hydrazones is typically a straightforward and efficient process, making this class of compounds highly accessible for library synthesis and medicinal chemistry campaigns.
General Synthesis of Hydrazides
The parent hydrazides are most commonly prepared by the reaction of a carboxylic acid ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is often performed in an alcoholic solvent, such as ethanol, under reflux conditions.[15][16]
Synthesis of Hydrazone Derivatives
The final hydrazone is typically synthesized via a condensation reaction between the appropriate hydrazide and a selected aldehyde or ketone.[16][17][18] This reaction is usually catalyzed by a few drops of a strong acid (e.g., glacial acetic acid or sulfuric acid) and performed in a suitable solvent like ethanol.[19] The resulting product often precipitates from the reaction mixture upon cooling and can be purified by simple recrystallization.[16]
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Experimental Protocol: Representative Synthesis of an Arylidene Hydrazide
This protocol describes the synthesis of a generic arylidene hydrazide derivative, adapted from common literature procedures.[15][17][20]
Step 1: Synthesis of the Acid Hydrazide Intermediate
In a 100 mL round-bottom flask, dissolve the starting carboxylic acid ester (10 mmol) in absolute ethanol (30 mL).
Add hydrazine hydrate (20 mmol, 2 eq.) to the solution.
Fit the flask with a condenser and reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the acid hydrazide.
Step 2: Synthesis of the Final Arylidene Hydrazide Product
Dissolve the synthesized acid hydrazide (5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
Add the desired aromatic aldehyde (5 mmol, 1 eq.) to the solution.
Add 2-3 drops of glacial acetic acid as a catalyst.
Reflux the mixture for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction mixture. The product will typically precipitate.
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure arylidene hydrazide.
Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17][20]
Antimicrobial Applications of Hydrazide Derivatives
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[2] Hydrazide-hydrazones have emerged as a promising class of compounds in this field, demonstrating activity against a wide range of bacteria and fungi.[1][3][9][21]
Antitubercular Activity: The Legacy of Isoniazid and Beyond
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[12][13][22] Once activated, it forms a complex with NAD+ which then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase.[10][12][22] This action blocks the synthesis of mycolic acids, which are essential, unique long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.[10][12][14][22] Disruption of the cell wall leads to bacterial death.[22] The success of INH has inspired the development of countless other hydrazone derivatives, some of which show potent activity against M. tuberculosis, including resistant strains.[23][24][25]
Caption: Simplified mechanism of action of Isoniazid against M. tuberculosis.
Broad-Spectrum Antibacterial and Antifungal Properties
Numerous studies have demonstrated the efficacy of hydrazide-hydrazones against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][17][18][21][26] Some derivatives have shown activity superior to that of standard antibiotics like ampicillin and ciprofloxacin.[1][26]
Structure-Activity Relationship (SAR) Insights:
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the hydrazone molecule significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO₂) and halogens (e.g., -Cl, -Br), often enhance potency.[6][26][27]
Heterocyclic Moieties: Incorporation of heterocyclic rings like furan, pyrazole, or quinoline can lead to compounds with potent and broad-spectrum activity.[1][28]
Lipophilicity: Optimizing the lipophilicity of the molecule is crucial for its ability to penetrate bacterial cell membranes.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Hydrazide-Hydrazones
Note: Data is compiled from multiple sources for illustrative purposes.
Anticancer Potential of Hydrazide Derivatives
The hydrazone scaffold is a prominent feature in many compounds designed as anticancer agents.[8][28][29][30] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes, or chelation of essential metal ions.[31]
Mechanisms of Antitumor Action
Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular damage, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[31]
Enzyme Inhibition: Hydrazones can be designed to target specific enzymes crucial for cancer cell proliferation and survival. Examples include inhibitors of histone deacetylases (HDACs), which play a role in gene expression, and receptor tyrosine kinases like TrkA, which are involved in cell signaling pathways.[28][32]
Metal Chelation: The ability of hydrazones to coordinate with metal ions can be exploited to disrupt cellular processes that depend on metals like iron or copper, which are often required in higher amounts by rapidly proliferating cancer cells.[31]
One study identified a 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide compound (3c) that displayed higher cytotoxic activity against the A549 lung cancer cell line than the reference drug cisplatin.[29][30] This compound was also found to decrease the proliferation and metastatic activity of A549 cells.[29][30]
Neurological and CNS-related Applications
The structural features of hydrazide derivatives allow them to cross the blood-brain barrier, making them attractive candidates for treating central nervous system (CNS) disorders.[19]
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing.[19][20] Numerous hydrazone derivatives have been synthesized and shown to possess significant anticonvulsant activity in various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[19][20][33] The mechanism is often linked to the modulation of GABAergic neurotransmission, as GABA is the primary inhibitory neurotransmitter in the brain.[34] One nicotinic acid hydrazide derivative, N¹-(4-chlorobenzylidene) nicotinohydrazide, was found to be a highly potent anticonvulsant with a protective index significantly greater than the standard drug phenytoin.[19][33]
Anti-inflammatory and Analgesic Properties
Hydrazones have been extensively investigated for their potential as anti-inflammatory and analgesic agents.[6][27][35][36] Many non-steroidal anti-inflammatory drugs (NSAIDs) have a carboxylic acid group that can cause gastrointestinal side effects. Modifying these structures into hydrazide-hydrazones can reduce this toxicity while retaining or even enhancing anti-inflammatory potency.[27][35]
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—mediators of pain and inflammation.[35] Some derivatives have shown anti-inflammatory activity comparable to the standard drug diclofenac in carrageenan-induced paw edema models.[27][36] SAR studies have shown that the presence of nitro and halogen substituents on the aromatic rings can improve anti-inflammatory activity.[6][27][36]
Conclusion and Future Perspectives
The hydrazide-hydrazone scaffold is a testament to the power of a simple chemical motif to serve as a foundation for a vast array of pharmacologically active compounds. From the established success of isoniazid to the promising preclinical data in oncology, neurology, and immunology, these derivatives continue to demonstrate their immense value in medicinal chemistry.[1][2][3][4] Future research will likely focus on the development of highly specific enzyme inhibitors, the creation of hybrid molecules that combine the hydrazone scaffold with other pharmacophores, and the exploration of their potential as agents against emerging infectious diseases. The synthetic accessibility and chemical tunability of hydrazide derivatives ensure they will remain a central focus of drug discovery efforts for the foreseeable future.
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The Cyanophenyl Group: A Multifaceted Modulator of Molecular Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N), is a deceptively simple yet profoundly influent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N), is a deceptively simple yet profoundly influential functional group in modern chemistry. Its unique electronic and steric properties make it a powerful tool for modulating molecular interactions in a highly predictable and tunable manner. This guide provides a comprehensive overview of the cyanophenyl moiety, moving from its fundamental physicochemical characteristics to its diverse roles in non-covalent bonding and its strategic applications in drug discovery and materials science. We will explore the causality behind its interaction profile, detail experimental and computational methods for its characterization, and offer field-proven insights into its use as a critical molecular design element.
Part 1: Fundamental Physicochemical Properties
The utility of the cyanophenyl group stems from a unique combination of its electronic and structural features. Understanding these fundamentals is key to rationally designing molecules that leverage its capabilities.
Electronic Profile: A Potent Electron-Withdrawing Group
The defining feature of the cyano group is its strong electron-withdrawing nature, which arises from the significant electronegativity difference between the carbon and nitrogen atoms of the nitrile. This has several profound effects:
Inductive and Resonance Effects: The cyano group withdraws electron density both through the sigma bond framework (inductive effect) and the pi system (resonance effect). This significantly lowers the electron density of the attached phenyl ring, which in turn influences its reactivity and interaction potential.
Large Dipole Moment: The C≡N bond possesses a strong dipole moment, which contributes significantly to the overall molecular dipole. This polarity is a key driver in dipole-dipole interactions and interactions with polar solvents or protein binding sites.
Anisotropic Charge Distribution: The electron distribution around the cyano group is highly anisotropic. The nitrogen atom features a region of negative electrostatic potential, acting as a Lewis base or hydrogen bond acceptor[1]. Concurrently, the triple bond creates an electron-deficient region, known as a π-hole, perpendicular to the bond axis, which can engage with nucleophiles[1][2]. Furthermore, the carbon atom of the nitrile can participate in specific non-covalent interactions known as tetrel bonds[1][2][3][4].
Structural and Steric Features
The cyano group is linear and relatively small, offering a vectoral and sterically unobtrusive way to introduce potent electronic effects. This linearity allows for directional interactions and minimizes steric clashes, making it an attractive substituent in crowded binding pockets or for controlling crystal packing.
Property
Value/Description
Comparison to Other Groups
Source
Hammett Constant (σp)
~0.66
Stronger electron-withdrawing than -F (0.06), -Cl (0.23), but similar to -NO2 (0.78)
N/A
Dipole Moment (Benzonitrile)
~4.18 D
Significantly larger than Benzene (0 D) or Toluene (0.36 D)
N/A
C≡N Bond Length
~1.16 Å
One of the shortest and strongest common covalent bonds
N/A
C≡N IR Stretch Freq.
~2220-2240 cm⁻¹
Highly sensitive to electronic environment and intermolecular interactions
Part 2: The Repertoire of Non-Covalent Interactions
The rich electronic landscape of the cyanophenyl group enables it to participate in a wide and versatile range of non-covalent interactions. These interactions are the foundation of its utility in molecular recognition, self-assembly, and drug-receptor binding.
Hydrogen Bonding
The lone pair on the sp-hybridized nitrogen atom makes it a competent hydrogen bond acceptor. While not as strong an acceptor as an ether oxygen or an amine nitrogen, it is highly directional and plays a crucial role in orienting molecules in both biological systems and crystal lattices. In drug design, this interaction is often observed with amide N-H donors from amino acid backbones or side chains like asparagine[6].
π-Interactions and Stacking
The electron-deficient nature of the cyanophenyl ring makes it an excellent partner for π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions are dominated by dispersion and electrostatic forces and are critical for the stability of DNA, protein structures, and molecular crystals.
Antiparallel Stacking: Slipped antiparallel stacking of cyanophenyl groups is a common and energetically favorable motif in crystals, driven by the minimization of electrostatic repulsion and maximization of favorable dispersion interactions[7]. Computational studies have quantified these stacking interaction energies to be as significant as -24.3 kJ mol⁻¹[7].
π-Hole and Tetrel Bonding
Beyond conventional interactions, the cyano group is a key player in more recently understood non-covalent bonds:
π-Hole Interactions: The region above and below the C≡N triple bond is electron-poor (a π-hole), which can attract nucleophiles. While a single cyano group creates a weak π-hole, multiple cyano groups can pool their effects to create a much more intense positive region, leading to strong noncovalent bonds with Lewis bases that can be worth up to 13.6 kcal/mol[1][2][3][4].
Tetrel Bonds: This is a non-covalent interaction where the carbon atom of the cyano group (a Group 14 element, or tetrel) acts as an electrophilic center and interacts with a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom). This interaction is highly directional and has been identified as a key contributor to the crystal packing of cyanophenyl-containing molecules, with observed C⋯N distances around 3.146 Å[7]. The bonding is often characterized as a tetrel bond to the C atoms of the cyano groups[1][2][3][4].
The diverse interaction capabilities are summarized in the diagram below.
Fig. 1: Non-covalent interactions involving the cyanophenyl group.
Part 3: Applications & Case Studies
The theoretical framework of molecular interactions translates into tangible benefits in applied chemical sciences.
Medicinal Chemistry and Drug Design
The cyanophenyl group is a well-established pharmacophore. Its inclusion in a drug candidate can serve multiple purposes:
Enhancing Binding Affinity: By introducing new, favorable interactions (hydrogen bonds, tetrel bonds) within a target's binding site, the cyanophenyl group can significantly increase potency. For example, replacing a chloropyridinyl moiety with a substituted cyanophenyl group has been shown to improve the insecticidal activity of chlorantraniliprole analogues[8].
Modulating Physicochemical Properties: The polarity of the cyano group can be used to tune a molecule's solubility, lipophilicity (logP), and membrane permeability, which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Structure-Activity Relationship (SAR) Studies: Due to its defined vector and electronic effect, it serves as an excellent probe in SAR studies. Replacing a cyanophenyl ring with other groups, such as a 3,5-difluorophenyl ring, can lead to dramatic changes in activity, providing clear insights into the binding requirements of a receptor[9].
Case Study: Dual Aromatase-Sulfatase Inhibitors (DASIs)
In the development of DASIs for hormone-dependent breast cancer, SAR studies revealed the critical role of the cyanophenyl group. The most potent DASI from one study was an imidazole derivative where the cyanophenyl group is essential for high-affinity binding to the aromatase active site. Replacing the triazole moiety of a parent compound with an imidazole and retaining the cyanophenyl group improved aromatase inhibitory activity by two orders of magnitude[9].
Materials Science
The strong dipole and ability to form ordered structures make the cyanophenyl group a cornerstone of modern materials science.
Liquid Crystals: The rod-like shape and strong dipole of molecules like 4-cyano-4'-alkylbiphenyls (nCBs) are ideal for forming nematic liquid crystal phases, which are the basis for most LCD displays. Intermolecular interactions, studied by techniques like FTIR, are crucial for the formation and stability of these mesophases[5].
Organic Electronics: In organic light-emitting diodes (OLEDs), molecules containing cyanophenyl groups are used as bipolar host materials or emitters. The electron-withdrawing nature of the group helps to tune the HOMO/LUMO energy levels, facilitating charge injection and transport, which is essential for device efficiency[10].
Metal-Organic Frameworks (MOFs) and Self-Assembly: The nitrogen of the cyano group can act as a ligand to coordinate with metal ions, enabling the self-assembly of highly ordered 2D and 3D structures on surfaces. Studies using cyanophenyl-functionalized porphyrins have shown their ability to form different metal-organic coordination networks (MOCNs) depending on the metal atom used[11][12][13].
Part 4: Experimental and Computational Characterization
A multi-pronged approach combining computational prediction and experimental validation is essential for fully understanding and exploiting the role of the cyanophenyl group.
Fig. 2: Integrated workflow for characterizing cyanophenyl-mediated interactions.
Experimental Protocols
Protocol 1: Investigating Ligand-Protein Interactions using Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a cyanophenyl-containing ligand binding to a protein target.
Methodology:
Sample Preparation:
Prepare a 20-50 µM solution of the target protein in a suitable, degassed buffer (e.g., PBS or HEPES). The buffer choice is critical; avoid buffers with high ionization enthalpies if proton exchange is expected.
Prepare a 200-500 µM solution of the cyanophenyl-containing ligand in the exact same buffer from the final dialysis step of the protein. Mismatched buffers are a primary source of error.
Thoroughly degas both solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.
Instrument Setup:
Set the experimental temperature (typically 25 °C).
Load the protein solution into the sample cell (~200 µL).
Load the ligand solution into the injection syringe (~40 µL).
Titration:
Perform an initial injection of 0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.
Execute a series of 19-29 injections of 1-2 µL each, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
Data Analysis:
Integrate the heat change for each injection peak.
Subtract the heat of dilution, determined from a control experiment titrating ligand into buffer.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A)).
Causality & Insights: The thermodynamic signature provides deep insight. A large negative ΔH suggests strong hydrogen bonding or van der Waals interactions are driving the binding. A large positive ΔS may indicate the release of ordered water molecules from the binding site (hydrophobic effect). This allows the researcher to understand why the cyanophenyl ligand binds, not just how tightly.
Computational Methods
Density Functional Theory (DFT): DFT is invaluable for understanding the intrinsic properties of the cyanophenyl group. Calculations can generate Molecular Electrostatic Potential (MEP) maps, which visually identify the electron-rich (negative) and electron-poor (positive) regions that are primed for interaction. DFT is also used to calculate the energies of specific non-covalent interactions in small model systems, providing a theoretical basis for their strength and nature[10][14].
Symmetry-Adapted Perturbation Theory (SAPT): For a more detailed analysis, SAPT can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows researchers to pinpoint the dominant forces in a given interaction (e.g., confirming that dispersion is the main contributor to a π-stacking arrangement)[1].
Conclusion and Future Outlook
The cyanophenyl group is far more than a simple substituent; it is a precision tool for molecular engineering. Its well-defined electronic properties and versatile interaction capabilities allow for the rational design of molecules with tailored functions. In drug discovery, the focus will continue on leveraging its unique bonding profile, particularly tetrel and π-hole interactions, to achieve higher affinity and selectivity for challenging targets. In materials science, the drive to create novel functional materials will see the cyanophenyl group incorporated into increasingly complex self-assembled systems, from advanced liquid crystals to next-generation conductive polymers and sensors. The continued synergy between high-level computational analysis and advanced experimental characterization will undoubtedly unlock even greater potential from this remarkable functional group.
References
Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. [Link][1][2][3][4]
Krauze, A. K., & Duburs, G. D. (Year). Synthesis and properties of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones. Source Not Specified. [Link]
Bessodes, M., et al. (1998). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Carbohydrate Research, 308(3-4), 311-316. [Link]
Patel, R., et al. (2012). Schematic diagram for the synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)1,3,5-triazines. ResearchGate. [Link]
Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. ResearchGate. [Link]
Nesterov, V. N., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 863-869. [Link]
Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis. [Link]
Al-Zoubi, W., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(23), 13931-13941. [Link]
Organic Chemistry Portal. (n.d.). The cyano group in the synthesis of heterocycles. quimicaorganica.org. [Link]
Gobeze, D. A., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C, 125(44), 24699-24707. [Link][11][12][13]
Chen, Y., et al. (2026). Electrocatalytic Hydrogen Evolution Using Cyano-Substituted Triaryl Corrole Antimony(III) Complexes. Molecules, 31(5), 789. [Link]
Singh, A., et al. (2015). Novel structures based on 1-(4-cyanophenyl)-imidazole resulting from weak bonding interactions. ResearchGate. [Link]
Hori, K., Kuribayashi, M., & Iimuro, M. (2000). Intra- and intermolecular interactions in mesogenic cyano compounds. Physical Chemistry Chemical Physics, 2(13), 2863-2868. [Link]
Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 10(5), 849-862. [Link]
Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. SciSpace. [Link]
Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Utah State University DigitalCommons@USU. [Link]
Al-Otaibi, J. S., et al. (2014). STUDY OF THE EFFECT OF CYANO SUBGROUP ON THE ELECTRONIC PROPERTIES OF AZULENE MOLECULE:B3LYP-DFT CALCULATION. European Scientific Journal, 10(15). [Link]
Verma, P., et al. (2023). Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics, 25(32), 21321-21329. [Link]
Gobeze, D. A., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C. [Link]
Wang, B., et al. (2021). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 69(3), 934-943. [Link]
Patel, S. B., et al. (2021). Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. Journal of Physical Organic Chemistry, 34(11), e4256. [Link]
Gobeze, D. A., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. ACS Publications. [Link]
Al-Hujaili, A. S., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1021. [Link]
Flores-Holguín, N., et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 23(8), 1853. [Link]
Application Note: (2-Cyanophenyl)methanesulfonohydrazide as a Modular Building Block
Executive Summary (2-Cyanophenyl)methanesulfonohydrazide is a bifunctional building block designed to overcome the stability limitations of sulfonyl chlorides. Unlike its acid chloride counterparts, which are moisture-se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Cyanophenyl)methanesulfonohydrazide is a bifunctional building block designed to overcome the stability limitations of sulfonyl chlorides. Unlike its acid chloride counterparts, which are moisture-sensitive and prone to hydrolysis, this sulfonohydrazide is a shelf-stable solid that serves as a versatile precursor for sulfonyl radicals and sulfonamides .
Its structural uniqueness lies in the ortho-cyano motif relative to the benzylic sulfonyl group. This specific geometry positions the molecule as a "privileged scaffold" precursor for the synthesis of 1,2-benzothiazine 1,1-dioxides —a heterocyclic core found in potent NSAIDs (e.g., Piroxicam) and calpain inhibitors. This guide details the application of this reagent in radical cross-coupling and intramolecular heterocyclization.
Reactivity Profile & Mechanism
The Sulfonyl Radical Advantage
The primary utility of sulfonohydrazides lies in their ability to generate sulfonyl radicals (
) under oxidative conditions. This avoids the use of harsh sulfonyl chlorides and allows for direct C-H functionalization.
Activation: The hydrazide moiety (
) is oxidized (using , TBHP, or Cu catalysts) to form a diazenyl sulfone intermediate, which extrudes to generate the sulfonyl radical.
Stability Note: Benzylic sulfonyl radicals can desulfonylate (lose
) to form benzyl radicals. However, the presence of the electron-withdrawing cyano group and mild temperature protocols () favor the retention of the group, preserving the sulfone linkage.
The "Ortho-Effect" Cyclization
The ortho-cyano group is an electrophilic trap. Once the sulfonyl tail is derivatized (e.g., converted to a sulfonamide), the nitrogen atom can attack the nitrile carbon under basic conditions. This constitutes a Thorpe-Ziegler type cyclization , yielding the 4-amino-1,2-benzothiazine scaffold.
Protocol A: Synthesis of Vinyl Sulfones via Radical Coupling
Application: Creating Michael acceptors for late-stage drug functionalization.
Mechanism: Copper-catalyzed oxidative coupling with styrenes.
Charge: In a reaction tube equipped with a magnetic stir bar, add (2-Cyanophenyl)methanesulfonohydrazide (0.5 mmol) and
(0.05 mmol).
Solvation: Add acetonitrile (3.0 mL) and the styrene derivative (0.6 mmol).
Activation: Add TBHP dropwise at room temperature. Caution: Exothermic.
Reaction: Heat the mixture to 70°C for 6–8 hours.
Checkpoint: Monitor TLC. The hydrazide spot (polar) should disappear, replaced by a less polar sulfone spot.
Workup: Cool to RT. Quench with sat.
(to reduce residual oxidant). Extract with Ethyl Acetate (3x).
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Why this works: The copper catalyst facilitates the decomposition of the hydrazide to the sulfonyl radical, which adds to the alkene. The oxidant regenerates the active copper species and abstracts hydrogen to restore the double bond, yielding the vinyl sulfone.
Protocol B: Synthesis of 1,2-Benzothiazine 1,1-dioxides (Sultams)
Application: Construction of bioactive heterocyclic cores.
Mechanism: In-situ sulfonamide formation followed by base-mediated intramolecular cyclization.
Workflow Diagram
The following diagram illustrates the transformation from the building block to the cyclic sultam.
Caption: Pathway for converting the hydrazide precursor into the bioactive benzothiazine scaffold via an intramolecular nitrile capture.
Detailed Methodology
Phase 1: Conversion to Sulfonamide
Chlorination: Dissolve (2-Cyanophenyl)methanesulfonohydrazide (1.0 mmol) in
Observation: Evolution of nitrogen gas indicates conversion to sulfonyl chloride.
Coupling: Immediately add the desired amine (
, 1.1 equiv) and (2.0 equiv). Stir at RT for 2 hours.
Isolation: Wash with water, dry over
, and concentrate to obtain the crude sulfonamide.
Phase 2: Cyclization (The "Pinner-Thorpe" Step)
Setup: Dissolve the crude sulfonamide in anhydrous Ethanol.
Base Addition: Add Sodium Ethoxide (
, 2.0 equiv).
Reflux: Heat to reflux (78°C) for 4–12 hours.
Mechanism:[1][2][3] The base deprotonates the sulfonamide nitrogen. The resulting anion attacks the ortho-cyano group.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4–5.
Precipitation: The product often precipitates as a solid. Filter and wash with cold ethanol. Recrystallize if necessary.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Coupling)
Desulfonylation (Loss of )
Lower reaction temperature to <60°C. Ensure oxidant is added slowly to prevent "radical burst."
No Cyclization
Base too weak
Switch from to stronger alkoxides ( or ).
Product is Sticky/Oil
Incomplete cyclization
Check NMR for disappearance of the CN peak (~2220 cm⁻¹ in IR). Extend reflux time.
Hydrazide not dissolving
Solubility limit
Use DMSO or DMF for the initial coupling step, then switch to EtOH for cyclization.
References
Sulfonohydrazide Reactivity: Tang, L., & Yang, Y. (2018). Recent Advances in the Synthesis of Sulfones via Sulfonyl Hydrazides. Organic & Biomolecular Chemistry, 16, 7570-7588. Link
Benzothiazine Synthesis: Ahmad, S., et al. (2014). Synthesis and X-ray Crystallographic Studies of 4-Hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Molecules, 19(4), 4303-4314. Link
Sultam Cyclization Mechanics: Majumdar, K. C., & Mondal, S. (2009). Synthesis of Five- and Six-Membered Heterocycles by the Reaction of Sulfonyl Hydrazides. Chemical Reviews, 111(11), 7749–7773. Link
General Building Block Data: PubChem Compound Summary for (2-Cyanophenyl)methanesulfonohydrazide. Link
Application Notes and Protocols for Efficacy Testing of (2-Cyanophenyl)methanesulfonohydrazide
Introduction: Rationale and Strategic Overview The discovery and development of novel therapeutic agents are paramount to advancing human health. The hydrazide and sulfonohydrazide chemical motifs are recognized as privi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale and Strategic Overview
The discovery and development of novel therapeutic agents are paramount to advancing human health. The hydrazide and sulfonohydrazide chemical motifs are recognized as privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] (2-Cyanophenyl)methanesulfonohydrazide is a novel compound belonging to this class. While its specific biological activities are yet to be fully elucidated, its structural features suggest potential as a therapeutic candidate, particularly in oncology. Recent studies on similar hydrazide derivatives have demonstrated significant cytotoxic effects against cancer cell lines, such as the HCT-116 colon carcinoma cell line, often through the induction of apoptosis.[4][5]
This document provides a comprehensive experimental framework for the initial efficacy testing of (2-Cyanophenyl)methanesulfonohydrazide, with a primary focus on its potential as an anticancer agent. The proposed workflow is designed to be a self-validating system, progressing logically from broad-based in vitro screening to more focused mechanistic studies and culminating in preliminary in vivo efficacy assessments. This staged approach ensures that only compounds with promising activity and acceptable safety profiles advance, thereby optimizing resources and expediting the drug development process.[6][7]
The experimental design detailed herein is grounded in established preclinical testing methodologies and aims to provide researchers, scientists, and drug development professionals with a robust and scientifically rigorous guide for evaluating this novel chemical entity.
Experimental Workflow: A Phased Approach
The evaluation of (2-Cyanophenyl)methanesulfonohydrazide will proceed through a multi-tiered approach, beginning with fundamental in vitro characterization and moving towards more complex biological systems. This ensures a thorough understanding of the compound's activity, mechanism, and preliminary safety profile.
Caption: A phased experimental workflow for evaluating (2-Cyanophenyl)methanesulfonohydrazide, from initial in vitro screening to in vivo efficacy studies.
Phase 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing is designed to rapidly assess the biological activity of (2-Cyanophenyl)methanesulfonohydrazide in a controlled cellular environment.[8][9] This approach allows for the simultaneous testing of multiple concentrations and cell types to determine potency and selectivity.[8]
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] This assay will be the first-line screen to determine if (2-Cyanophenyl)methanesulfonohydrazide exhibits cytotoxic effects against cancer cells.
Protocol:
Cell Culture:
Culture a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
Compound Preparation:
Prepare a stock solution of (2-Cyanophenyl)methanesulfonohydrazide in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations for testing.
Cell Seeding:
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with the various concentrations of (2-Cyanophenyl)methanesulfonohydrazide. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
Following the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.[9]
Data Acquisition and Analysis:
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Parameter
Description
Example Data Point
Cell Line
Cancer cell line being tested.
HCT-116
Time Point
Duration of compound exposure.
48 hours
IC50 (µM)
Concentration for 50% inhibition.
10.5
Selectivity Index
IC50 (non-cancerous) / IC50 (cancerous)
>10
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should (2-Cyanophenyl)methanesulfonohydrazide demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many anticancer agents induce programmed cell death, or apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Cell Treatment:
Treat cancer cells with (2-Cyanophenyl)methanesulfonohydrazide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Staining:
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry:
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis
Cell Treatment and Fixation:
Treat cells as described for the apoptosis assay.
Harvest and fix the cells in cold ethanol.
Staining and Analysis:
Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: Potential mechanisms of action for (2-Cyanophenyl)methanesulfonohydrazide leading to cancer cell death.
Phase 2: In Vivo Efficacy and Preliminary Safety
Promising in vitro data warrants progression to in vivo studies to evaluate the compound's efficacy in a more physiologically relevant setting.[10][11] Animal models, such as tumor xenografts, are crucial for this phase of testing.[10]
Xenograft Tumor Model
Protocol:
Animal Model:
Use immunodeficient mice (e.g., nude or SCID mice).
Tumor Cell Implantation:
Subcutaneously inject a suspension of a responsive cancer cell line (identified from in vitro screening) into the flank of each mouse.
Tumor Growth Monitoring:
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization:
Randomize the mice into treatment and control groups.
Efficacy and Tolerability Study
Protocol:
Compound Formulation and Dosing:
Formulate (2-Cyanophenyl)methanesulfonohydrazide in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
Administer the compound to the treatment groups at various doses, while the control group receives the vehicle only.
Data Collection:
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Observe the animals for any signs of toxicity.
Endpoint and Analysis:
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Calculate the tumor growth inhibition (TGI) for each treatment group.
Parameter
Description
Example Data
Treatment Group
Dose of the test compound.
10 mg/kg
Mean Tumor Volume (mm³)
Average tumor size at endpoint.
350
Tumor Growth Inhibition (%)
Reduction in tumor growth vs. control.
65%
Change in Body Weight (%)
Indicator of tolerability.
< 5% loss
Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.[7][12]
Protocol:
PK Study:
Administer a single dose of (2-Cyanophenyl)methanesulfonohydrazide to a cohort of animals.
Collect blood samples at various time points.
Analyze the plasma concentrations of the compound to determine key PK parameters (e.g., Cmax, Tmax, half-life).
PD Study:
In tumor-bearing animals, correlate the compound's concentration in the plasma and tumor tissue with a relevant biomarker of its activity (if a target has been identified).
Conclusion and Future Directions
The experimental design outlined in these application notes provides a comprehensive and logical pathway for the initial efficacy testing of (2-Cyanophenyl)methanesulfonohydrazide. The phased approach, from broad in vitro screening to targeted in vivo studies, ensures a thorough evaluation while conserving resources. Positive outcomes from this series of experiments would provide a strong rationale for more advanced preclinical development, including formal toxicology studies and formulation optimization, with the ultimate goal of progressing towards clinical trials.
References
Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. [Link]
Aragen. Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. [Link]
Charles River Laboratories. In Vitro Assay Development Services. [Link]
PMC. Techniques used for the discovery of therapeutic compounds: The case of SARS. [Link]
BioDuro. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. [Link]
Informa UK Limited. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
PubMed. In Vivo Pharmacology Models for Cancer Target Research. [Link]
YouTube. functional in vitro assays for drug discovery. [Link]
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]
FDA. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
Semantic Scholar. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]
MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]
Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]
MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]
PMC. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]
Academia.edu. (PDF) Advances in Bioresearch Hydrazones: origin, reactivity and biological activity. [Link]
Macedonian Journal of Chemistry and Chemical Engineering. New sulfonylhydrazones containing methane sulfonic acid hydrazıde havıng human anticarbonic anhydrase and antimicrobıal activıty: synthesis, spectroscopic characterization, electrochemical properties, and biological activıties. [Link]
ResearchGate. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. [Link]
ResearchGate. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
PubMed. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. [Link]
PubMed. Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. [Link]
Academia.edu. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. [Link]
PubMed. Studies on the mechanism of action of the hypoglycemic agent, 2-(3-methylcinnamylhydrazono)-propionate (BM 42.304). [Link]
Technical Guide: (2-Cyanophenyl)methanesulfonohydrazide in Heterocyclic Synthesis
This guide details the application of (2-Cyanophenyl)methanesulfonohydrazide (CPMSH), a specialized bifunctional reagent used in the synthesis of fused heterocyclic systems. Executive Summary (2-Cyanophenyl)methanesulfon...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of (2-Cyanophenyl)methanesulfonohydrazide (CPMSH), a specialized bifunctional reagent used in the synthesis of fused heterocyclic systems.
Executive Summary
(2-Cyanophenyl)methanesulfonohydrazide is a strategic building block designed for the construction of medium-sized S,N-heterocycles. Its structure features an ortho-cyano group relative to a methanesulfonohydrazide moiety. This "1,7-dipole-equivalent" scaffold enables intramolecular cyclization reactions, most notably the formation of 1,2,5-benzothiadiazepine 1,1-dioxides . These fused seven-membered rings are pharmacologically significant, serving as bioisosteres to benzodiazepines and exhibiting HIV-1 inhibitory and psychotropic activities.
Molecule Profile & Reactivity
Feature
Specification
IUPAC Name
2-(Cyanophenyl)methanesulfonohydrazide
Structure
2-NC-C₆H₄-CH₂-SO₂-NHNH₂
Molecular Weight
~211.24 g/mol
Key Functionality
Sulfonohydrazide: Nucleophilic nitrogen source; precursor to hydrazones.Nitrile (ortho): Electrophilic trap for intramolecular cyclization.
Primary Application
Synthesis of 3-substituted-4,5-dihydro-1,2,5-benzothiadiazepine 1,1-dioxides via hydrazone intermediates.
Protocol A: Synthesis of the Precursor
Note: If the reagent is not purchased commercially, it must be synthesized from the sulfonyl chloride.
Application Note: Precision Synthesis of Sulfonylhydrazones from (2-Cyanophenyl)methanesulfonohydrazide
Executive Summary & Scientific Context This Application Note details the controlled synthesis of sulfonylhydrazones derived from (2-Cyanophenyl)methanesulfonohydrazide . While the condensation of sulfonohydrazides with c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
This Application Note details the controlled synthesis of sulfonylhydrazones derived from (2-Cyanophenyl)methanesulfonohydrazide . While the condensation of sulfonohydrazides with carbonyls is a staple of organic synthesis (often serving as precursors for the Shapiro or Bamford-Stevens reactions), this specific scaffold presents unique chemoselective challenges.
The ortho-cyano moiety acts as an internal electrophile. Under basic conditions or excessive thermal stress, the resulting hydrazone can undergo intramolecular cyclization to yield 3-amino-2-sulfonylindenes or isoindole derivatives . Therefore, this protocol focuses on acid-catalyzed and neutral condensation pathways that isolate the linear sulfonylhydrazone with high fidelity, preventing premature heterocyclization.
Key Applications
Diazo Precursors: Generation of stabilized diazo species for metal-carbene insertions.
Heterocycle Synthesis: Controlled post-synthetic cyclization to sultams and isoindoles.
Medicinal Chemistry: The (2-cyanophenyl)methane motif serves as a bioisostere in various kinase inhibitors.
Reaction Mechanism & Logic
The formation of the sulfonylhydrazone proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (
) onto the carbonyl carbon of the aldehyde or ketone.
Critical Considerations:
Nucleophilicity: The sulfonyl group is electron-withdrawing, reducing the nucleophilicity of the
-nitrogen. However, the -nitrogen remains sufficiently nucleophilic for condensation.
Acidity of Benzylic Protons: The methylene protons (
) in this substrate are significantly acidified by the flanking sulfonyl group and the electron-poor o-cyanophenyl ring. Strong bases must be avoided to prevent deprotonation and side reactions.
The "Ortho" Effect: The proximate nitrile group can trap the hydrazone if the
becomes deprotonated. We maintain a pH range of 4.0–7.0 to suppress this pathway.
Figure 1: Mechanistic pathway highlighting the critical divergence between the desired hydrazone and the unwanted cyclized side-product.
Experimental Protocols
We present two methods. Method A is the robust, standard approach for most substrates. Method B is a "Green/Mild" approach for sterically hindered ketones or acid-sensitive substrates.
Best for: Sterically hindered ketones or minimizing solvent waste.
Mixing: In a clean mortar, combine (2-Cyanophenyl)methanesulfonohydrazide (1.0 mmol) and the Carbonyl Substrate (1.0 mmol).
Catalysis: Add 10 mol% p-Toluenesulfonic acid (p-TSA) or solid support (e.g., Silica Gel).
Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes. The mixture often becomes a paste (melt) as the reaction proceeds and water is released.
Workup: Triturate the resulting paste with Ethanol (5 mL) and filter to collect the solid product.
Data Analysis & Characterization
Successful synthesis is validated by the disappearance of the carbonyl peak in IR and the appearance of the hydrazone
signal in NMR.
Table 1: Expected Spectroscopic Signatures
Technique
Signal of Interest
Expected Value / Observation
1H NMR
Singlet, 4.5 – 5.0 ppm (Benzylic)
1H NMR
Broad Singlet, 8.0 – 11.0 ppm ( exchangeable)
1H NMR
(Aldehyde)
Singlet, 7.5 – 8.5 ppm
IR
(Nitrile)
Sharp peak, ~2220–2230 cm⁻¹ (Remains intact)
IR
(Sulfonyl)
Strong bands, ~1340 cm⁻¹ (asym) & 1160 cm⁻¹ (sym)
IR
(Hydrazone)
Medium band, ~1600–1640 cm⁻¹
Workflow Visualization
Figure 2: Operational workflow for the standard solution-phase synthesis (Method A).
Troubleshooting & Optimization
Issue: Product is an Oil / No Precipitation
Cause: The sulfonylhydrazone might be highly soluble in ethanol, or the reaction did not go to completion.
Solution:
Add water dropwise to the ethanol solution until turbidity appears, then cool.
Switch solvent to Methanol (product is often less soluble).
Evaporate solvent completely and recrystallize from EtOAc/Hexane.
Issue: Appearance of "Double" Peaks in NMR
Cause: Sulfonylhydrazones often exist as mixtures of E/Z isomers (syn/anti) around the
bond.
Validation: This is normal. In DMSO-
, these isomers may interconvert. The ratio depends on the steric bulk of the aldehyde/ketone.
Issue: Loss of Nitrile Signal (IR ~2220 cm⁻¹)
Cause: Intramolecular cyclization has occurred (formation of amino-isoindole).
Prevention: The reaction temperature was likely too high or the pH too basic. Repeat using Method B (Room Temp) or ensure the catalyst is strictly acidic (AcOH).
References
Mechanistic Overview of Sulfonylhydrazone Form
Title: Sulfonyl Hydrazides as Sulfonyl Sources in Organic Synthesis.[1][2][3][4]
use of (2-Cyanophenyl)methanesulfonohydrazide in the synthesis of potential pharmaceuticals
Application Note: Bifunctional Utility of (2-Cyanophenyl)methanesulfonohydrazide in Pharmaceutical Synthesis Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is cri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Bifunctional Utility of (2-Cyanophenyl)methanesulfonohydrazide in Pharmaceutical Synthesis
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex, drug-like scaffolds. (2-Cyanophenyl)methanesulfonohydrazide (CAS: 1041564-42-4) represents a highly versatile, yet underexplored, linchpin in synthetic workflows. Featuring both a reactive methanesulfonohydrazide moiety and an ortho-cyano group, this molecule enables orthogonal synthetic trajectories. It serves as a direct precursor to bioactive sulfonyl hydrazones (potent antimicrobial and antitubercular agents) and provides a dedicated cyano vector for [3+2] cycloadditions, yielding 5-substituted 1H-tetrazoles—a premier bioisostere for carboxylic acids in drug design.
This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing (2-Cyanophenyl)methanesulfonohydrazide in the development of novel active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the baseline properties of the starting material is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.
Table 1: Physicochemical Profile of (2-Cyanophenyl)methanesulfonohydrazide
Soluble in polar aprotic (DMF, DMSO) and protic (EtOH) solvents
Primary Utility
Precursor for sulfonyl hydrazones and fused heterocycles / tetrazoles
Mechanistic Rationale & Synthetic Utility
Pathway A: The Sulfonyl Hydrazide Vector (Antimicrobial Agents)
The primary amine of the hydrazide group readily undergoes condensation with aryl or alkyl aldehydes to form sulfonyl hydrazones. Sulfonyl hydrazones are a privileged scaffold in antimicrobial and anticancer drug discovery[2]. Mechanistically, these derivatives have been shown to disrupt bacterial membrane integrity, induce oxidative stress, and inhibit critical metabolic enzymes such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis[2][3]. The presence of the ortho-cyano group on the parent backbone provides additional steric bulk and a potential hydrogen-bond acceptor, which can enhance target binding affinity within enzymatic pockets.
Pathway B: The Cyano Vector (Tetrazole Bioisosterism)
The cyano group is a classic precursor for the synthesis of 5-substituted 1H-tetrazoles via a [3+2] cycloaddition with an azide source. In drug design, tetrazoles are the gold-standard non-classical bioisosteres for carboxylic acids[4]. They maintain a comparable acidity (pKa ~4.5–4.9) but offer significantly higher lipophilicity, which translates to improved membrane permeability and oral bioavailability[4]. This bioisosteric replacement is most famously utilized in Angiotensin II Receptor Blockers (ARBs) like Losartan, where the tetrazole ring engages in complex hydrogen-bonding networks with Lys199 and His256 residues in the AT1 receptor[5].
Table 2: Comparative Pharmacological Profile (Carboxylic Acid vs. Tetrazole Bioisostere)
The following protocols are designed as self-validating systems, ensuring that each mechanistic step is driven by clear chemical causality.
Protocol 1: Synthesis of (2-Cyanophenyl)methanesulfonyl Hydrazones
Objective: Selective condensation of the hydrazide moiety while preserving the cyano group.
Preparation: Suspend 1.0 equivalent of (2-Cyanophenyl)methanesulfonohydrazide and 1.05 equivalents of the target aryl aldehyde in absolute ethanol (0.2 M concentration).
Causality: Ethanol acts as an excellent solvent for the starting materials but serves as an anti-solvent for the less polar hydrazone product, driving the equilibrium forward via precipitation.
Catalysis: Add 10 mol% of glacial acetic acid.
Causality: The mild acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the terminal nitrogen of the hydrazide without hydrolyzing the sensitive cyano group[2].
Reaction: Reflux the mixture at 80 °C for 3–5 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Filter the resulting crystalline precipitate. Wash the filter cake with ice-cold ethanol and dry in vacuo to afford the sulfonyl hydrazone intermediate.
Protocol 2: [3+2] Cycloaddition for Tetrazole Synthesis
Objective: Conversion of the cyano-bearing hydrazone into a tetrazole bioisostere.
Preparation: Dissolve 1.0 equivalent of the sulfonyl hydrazone intermediate in anhydrous N,N-dimethylformamide (DMF).
Causality: DMF provides the high boiling point and superior solvation energy required to stabilize the highly polar transition state of the azide-nitrile cycloaddition.
Reagent Addition: Add 3.0 equivalents of sodium azide (NaN₃) and 3.0 equivalents of triethylamine hydrochloride (Et₃N·HCl).
Causality: NaN₃ provides the 1,3-dipole. Et₃N·HCl acts as a mild proton source to generate hydrazoic acid (in situ) safely, buffering the reaction to prevent base-catalyzed degradation of the hydrazone linkage.
Cycloaddition: Heat the sealed reaction vessel to 110 °C for 16 hours.
Causality: The cycloaddition between an unactivated nitrile and an azide requires significant thermal activation energy to overcome the entropic barrier.
Workup & Isolation: Cool the mixture to room temperature and pour it into crushed ice. Acidify the aqueous mixture to pH 2.5 using 1M HCl.
Causality: Acidification protonates the tetrazole sodium salt (pKa ~4.5), converting it to its neutral, water-insoluble form, which rapidly precipitates[4].
Purification: Filter the solid, wash thoroughly with distilled water to remove residual azide salts, and recrystallize from methanol/water to yield the final API candidate.
Synthetic Workflow and Pharmacological Visualizations
Figure 1: Synthetic workflow from bifunctional core to tetrazole-bearing API candidate.
Figure 2: Pharmacological mechanism of action for tetrazole-based AT1 receptor antagonists.
Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed, nih.gov,[Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides, drughunter.com,[Link]
Aloe emodin-conjugated sulfonyl hydrazones as novel type of antibacterial modulators against S. aureus 25923 through multifaceted synergistic effects - PubMed, nih.gov,[Link]
Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole - PMC, nih.gov,[Link]
Application Note: Advanced Protocols for the Synthesis of N-Acyl-N'-Sulfonyl Hydrazides
Executive Summary & Biological Relevance N-acyl-N'-sulfonyl hydrazides are privileged structural motifs in modern medicinal chemistry and drug development. They serve as critical precursors and core pharmacophores for a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Relevance
N-acyl-N'-sulfonyl hydrazides are privileged structural motifs in modern medicinal chemistry and drug development. They serve as critical precursors and core pharmacophores for a variety of bioactive molecules, including highly selective COX-2 inhibitors and potent inhibitors of the acetyltransferase KAT6A (e.g., CTX-0124143, WM-8014, WM-1119)[1][2][3].
Historically, the synthesis of these compounds relied on highly reactive acylating agents such as acyl chlorides, which often led to poor chemoselectivity and required harsh conditions[2]. Recent methodological breakthroughs have introduced transition-metal-free, room-temperature protocols utilizing activated amides[1][4]. This application note details a self-validating, highly efficient protocol for synthesizing N-acyl-N'-sulfonyl hydrazides, prioritizing green chemistry principles, high yields, and broad functional group tolerance.
Mechanistic Rationale & Experimental Design
The primary challenge in synthesizing N-acyl-N'-sulfonyl hydrazides is controlling the nucleophilic attack to prevent over-acylation at the adjacent nitrogen atoms.
By shifting from classical acyl chlorides to activated amides (specifically N-benzoylsuccinimides), the reaction leverages a resonance-stabilized leaving group (succinimide). The causality behind the reagent selection is as follows:
Base Selection (Cs₂CO₃): Cesium carbonate provides the precise basicity required to deprotonate the arylsulfonyl hydrazide without causing premature hydrolysis of the activated amide[1][2]. The large ionic radius of the cesium cation also enhances the nucleophilicity of the resulting hydrazide anion.
Solvent Selection (1,4-Dioxane): As a polar aprotic solvent, 1,4-dioxane excellently solubilizes both the organic substrates and the inorganic base, stabilizing the transient tetrahedral intermediate during the acyl substitution process[1][2].
Electronic Effects: Substrates bearing electron-withdrawing groups (EWGs) on both the amide and the sulfonyl hydrazide exhibit accelerated reaction rates. For instance, a 4-fluoro-substituted arylsulfonyl hydrazide will outcompete a 4-methoxy-substituted analog due to the enhanced electrophilicity of the intermediate[1][2].
Figure 1: Transition-metal-free workflow for N-acyl-N'-sulfonyl hydrazide synthesis.
Reaction Assembly: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the N-benzoylsuccinimide (0.5 mmol) and the arylsulfonyl hydrazide (0.6 mmol).
Base Addition: Add Cs₂CO₃ (0.75 mmol) to the solid mixture. Note: Ensure the Cs₂CO₃ is finely powdered and anhydrous to maximize surface area and reactivity.
Solvent Introduction: Inject 3.0 mL of anhydrous 1,4-dioxane into the vial. Seal the vial tightly.
Agitation: Stir the reaction mixture vigorously at 25 °C (room temperature) for 12 hours[1][2].
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 1:1). The disappearance of the starting sulfonyl hydrazide (lower
) and the appearance of a new UV-active spot (higher ) validates reaction completion. The precipitation of the succinimide byproduct will also be visually apparent.
Quenching & Extraction: Dilute the mixture with 10 mL of distilled water to dissolve the inorganic salts and the succinimide byproduct. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-acyl-N'-sulfonyl hydrazide.
Analytical Validation
¹H NMR (DMSO-d₆): Look for two distinct, broad singlets between
10.0–11.5 ppm, corresponding to the two highly deshielded N-H protons.
¹³C NMR: Confirm the presence of the highly deshielded carbonyl carbon (
165 ppm).
Figure 2: Mechanistic pathway of the base-promoted acyl substitution reaction.
Quantitative Data & Substrate Scope
The choice of leaving group on the activated amide is the most critical variable in this protocol. Table 1 summarizes the reactivity trends that dictate reagent selection, while Table 2 highlights the optimization parameters[1][2].
Table 1: Reactivity Trends of Activated Amides
Activated Amide Type
Leaving Group
Relative Reactivity
Yield Range (%)
N-Benzoylsuccinimide
Succinimide
Highest (Optimal)
63 – 94%
N-Mesityl Amide
Mesitylamine
Moderate
30 – 50%
N-Tosyl Amide
Tosylamide
Low
< 20%
N-Boc Amide
Boc-amine
Lowest
Trace
Table 2: Optimization of Reaction Conditions
Entry
Base (1.5 equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)
1
Cs₂CO₃
1,4-Dioxane
25
12
92%
2
K₂CO₃
1,4-Dioxane
25
12
45%
3
Cs₂CO₃
DMF
25
12
58%
4
None
1,4-Dioxane
25
12
Trace
Troubleshooting & Optimization Insights
Low Yields with Electron-Rich Amides: If the activated amide contains strong electron-donating groups (e.g., -OCH₃), the electrophilicity of the carbonyl carbon is reduced[1][2]. Solution: Extend the reaction time to 24 hours or gently warm the reaction to 40 °C.
Incomplete Dissolution: Cs₂CO₃ has limited solubility in 1,4-dioxane. The reaction is heterogeneous. Solution: Ensure vigorous stirring (≥ 800 rpm). Do not substitute with water or alcohols to improve solubility, as this will rapidly hydrolyze the N-benzoylsuccinimide.
Di-acylation Byproducts: While rare with activated amides, di-acylation can occur if the sulfonyl hydrazide is used as the limiting reagent. Solution: Always maintain the arylsulfonyl hydrazide in a slight excess (1.2 equivalents) relative to the acyl donor.
References
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides . Synthesis, 2024, 56, 3468-3474.[Link]
Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors . Chemistry & Biodiversity, 2021, 18(11).[Link]
Application Notes and Protocols: The Versatility of Sulfonyl Hydrazides in Palladium-Catalyzed Reactions
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Potential with an Old Functional Group Sulfonyl hydrazides, long-established as stable, crystalline solids, are experie...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Potential with an Old Functional Group
Sulfonyl hydrazides, long-established as stable, crystalline solids, are experiencing a renaissance in modern synthetic chemistry. Their accessibility, ease of handling, and tunable electronic and steric properties have made them invaluable precursors for a wide array of functional groups. Within the realm of palladium catalysis, they have emerged as exceptionally versatile partners, transcending their traditional role to act as sulfonyl sources, reductants, and precursors to other reactive species. This guide provides an in-depth exploration of their applications, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices to empower researchers in leveraging these powerful reagents.
Part 1: Sulfonyl Hydrazides as Bench-Stable Sulfonylating Agents
The most prominent application of sulfonyl hydrazides in palladium catalysis is in cross-coupling reactions to form sulfones, a critical moiety in medicinal chemistry and materials science. This approach circumvents the use of often unstable and less accessible sulfonyl chlorides or sulfinic acids.
Mechanistic Rationale: The Palladium-Catalyzed Cross-Coupling Pathway
The generally accepted mechanism involves the generation of a sulfonyl radical or a related sulfur-centered species that is captured by the palladium catalytic cycle. While the precise mechanism can be substrate and condition-dependent, a plausible pathway for the coupling of an aryl halide with a sulfonyl hydrazide is outlined below.
The process typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Concurrently, the sulfonyl hydrazide, often in the presence of a base and an oxidant, is thought to generate a sulfonyl radical. This radical can then be trapped by the Pd(II) complex, or a related Pd-centered radical, leading to a Pd(III) or Pd(IV) intermediate. Subsequent reductive elimination furnishes the desired aryl sulfone and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.
Figure 1: Plausible catalytic cycle for the palladium-catalyzed sulfonylation of aryl halides using sulfonyl hydrazides.
Application Note 1.1: Palladium-Catalyzed Sulfonylation of Aryl Bromides
This protocol details a reliable method for the synthesis of aryl sulfones from aryl bromides and various sulfonyl hydrazides. The use of a specific ligand, Xantphos, is crucial for promoting the reductive elimination step and preventing catalyst deactivation.
Experimental Protocol:
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), the sulfonyl hydrazide (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).
Solvent and Sealing: Evacuate and backfill the tube with nitrogen or argon three times. Add 1,4-dioxane (2.0 mL) via syringe. Seal the tube tightly with a Teflon-lined cap.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aryl sulfone.
Rationale Behind Key Choices:
Base (K₂CO₃): The inorganic base is essential for neutralizing the acidic byproducts and may facilitate the decomposition of the sulfonyl hydrazide. Cesium carbonate (Cs₂CO₃) can be a more effective but costlier alternative for less reactive substrates.
Ligand (Xantphos): The wide bite angle of Xantphos is known to stabilize the palladium center and facilitate the reductive elimination of the sterically demanding aryl sulfone product.
Solvent (1,4-Dioxane): This high-boiling point, polar aprotic solvent is effective at solubilizing the various components of the reaction mixture and is stable at the required high temperatures.
Data Summary: Scope of the Sulfonylation Reaction
Entry
Aryl Bromide (Ar-Br)
Sulfonyl Hydrazide (R-SO₂NHNH₂)
Yield (%)
1
4-Bromotoluene
Benzenesulfonyl hydrazide
88
2
4-Bromoanisole
p-Toluenesulfonyl hydrazide
92
3
1-Bromo-4-nitrobenzene
Benzenesulfonyl hydrazide
75
4
2-Bromonaphthalene
p-Toluenesulfonyl hydrazide
85
5
3-Bromopyridine
Benzenesulfonyl hydrazide
65
Part 2: Sulfonyl Hydrazides as Hydrazine Surrogates for In Situ Reduction
Beyond their role as sulfonylating agents, sulfonyl hydrazides can function as convenient and safer surrogates for hydrazine in reductive processes. In the presence of a palladium catalyst, they can decompose to release diimide (HN=NH) or facilitate a transfer hydrogenation, which can be harnessed for various transformations.
The standard Heck reaction couples an aryl halide with an alkene. In the reductive variant, a hydrogen source intercepts the reaction after the migratory insertion step, leading to a hydroarylation product instead of the typical conjugated olefin. Sulfonyl hydrazides serve as excellent in-situ hydrogen donors for this purpose.
Figure 2: General experimental workflow for palladium-catalyzed reactions utilizing sulfonyl hydrazides.
Experimental Protocol:
Reagent Preparation: In a nitrogen-filled glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), alkene (e.g., styrene, 1.0 mmol, 2.0 equiv), p-toluenesulfonyl hydrazide (tosyl hydrazide, 0.75 mmol, 1.5 equiv), and sodium acetate (NaOAc, 1.0 mmol, 2.0 equiv) to a vial.
Catalyst Addition: Add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and a suitable phosphine ligand such as SPhos (0.055 mmol, 11 mol%).
Solvent and Sealing: Add toluene (2.5 mL) to the vial, seal it with a screw cap, and remove it from the glovebox.
Reaction: Vigorously stir the reaction mixture in a heating block set to 100 °C for 24 hours.
Work-up and Purification: After cooling, filter the mixture through a short pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography to isolate the hydroarylated product.
Mechanistic Considerations:
Hydrogen Source: p-Toluenesulfonyl hydrazide, upon heating and in the presence of a base, is believed to decompose, releasing diimide (HN=NH), which acts as the terminal reductant.
Catalyst System: The choice of a bulky, electron-rich phosphine ligand like SPhos is often critical for promoting the desired catalytic turnover and preventing side reactions like β-hydride elimination that would lead to the standard Heck product.
Conclusion and Future Outlook
Sulfonyl hydrazides have proven to be far more than simple synthetic intermediates. Their application in palladium catalysis showcases a remarkable versatility, enabling the construction of valuable sulfone architectures and facilitating novel reductive transformations under practical and often mild conditions. As researchers continue to explore the reactivity of this functional group, we can anticipate the development of even more innovative and efficient palladium-catalyzed methodologies, further expanding the synthetic chemist's toolkit for tackling challenges in drug discovery and materials science.
References
Title: Palladium-Catalyzed Sulfonylation of Aryl Halides with Sulfonylhydrazides
Source: Organic Letters
URL: [Link]
Title: Recent Advances in the Application of Sulfonyl Hydrazides in Transition-Metal-Catalyzed Reactions
Source: The Chemical Record
URL: [Link]
Title: Palladium-Catalyzed Reductive Heck Reaction of Aryl Halides with α,β-Unsaturated Carbonyl Compounds Using Tosylhydrazide as a Reducing Agent
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Sulfonylhydrazides as a new type of reductant in the palladium-catalyzed reductive-Heck reaction
Source: Chemical Communications
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of (2-Cyanophenyl)methanesulfonohydrazide
A Guide for Researchers and Drug Development Professionals Welcome to the dedicated technical support guide for the synthesis of (2-Cyanophenyl)methanesulfonohydrazide. This document is designed to provide practical, in-...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of (2-Cyanophenyl)methanesulfonohydrazide. This document is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction yields.
Overview of the Synthesis
The synthesis of (2-Cyanophenyl)methanesulfonohydrazide is most commonly achieved through the nucleophilic substitution reaction between (2-Cyanophenyl)methanesulfonyl chloride and hydrazine hydrate. While straightforward in principle, the yield and purity of the final product are highly sensitive to reaction conditions. This guide addresses the critical parameters and provides remedies for suboptimal outcomes.
Caption: General workflow for the synthesis of (2-Cyanophenyl)methanesulfonohydrazide.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a direct Q&A to address the most frequent challenges observed in the field.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: A low or zero yield is typically traced back to one of three areas: reagent quality, reaction temperature, or incomplete reaction.
Cause 1: Degradation of the Sulfonyl Chloride Starting Material.
(2-Cyanophenyl)methanesulfonyl chloride is highly susceptible to hydrolysis. If exposed to atmospheric moisture, it will readily convert to the corresponding sulfonic acid, which is unreactive towards hydrazine under these conditions.[1]
Solution:
Verify Purity: Always use freshly prepared or newly purchased sulfonyl chloride. If in doubt, check its purity via NMR before use.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.
Anhydrous Solvent: Ensure your solvent is thoroughly dried before use.
Cause 2: Improper Temperature Control.
The reaction between a sulfonyl chloride and hydrazine is exothermic. If the temperature rises uncontrollably, side reactions can dominate. For instance, at elevated temperatures (e.g., >35-40°C), the reaction may favor the formation of the sulfonic acid instead of the desired sulfonohydrazide.[2][3]
Solution:
Maintain Low Temperature: The addition of hydrazine hydrate to the sulfonyl chloride solution should be performed slowly and dropwise while maintaining the reaction temperature between 0-10°C using an ice bath.[3]
Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just in the cooling bath, for accurate temperature management.
Cause 3: Incomplete Reaction.
The reaction may not have proceeded to completion.
Solution:
Monitor with TLC: Track the disappearance of the sulfonyl chloride starting material using Thin Layer Chromatography (TLC).[1] If the starting material spot persists after the planned reaction time, consider extending it.
Stoichiometry: While a slight excess of hydrazine is often used, ensure you are using at least two molar equivalents of hydrazine hydrate relative to the sulfonyl chloride.[3]
side reactions and byproducts in the synthesis of (2-Cyanophenyl)methanesulfonohydrazide
The following technical guide addresses the synthesis, purification, and troubleshooting of (2-Cyanophenyl)methanesulfonohydrazide (CAS: 1041564-42-4). This document is designed for researchers encountering yield losses,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis, purification, and troubleshooting of (2-Cyanophenyl)methanesulfonohydrazide (CAS: 1041564-42-4). This document is designed for researchers encountering yield losses, purity issues, or unexpected byproducts during the sulfonylation of hydrazine.
Executive Technical Summary
Target Molecule: (2-Cyanophenyl)methanesulfonohydrazide
Core Functionality: Sulfonyl hydrazide donor, potential carbene precursor, or cross-linking agent.
Critical Sensitivity: The presence of the ortho-cyano group on the benzyl ring introduces a risk of intramolecular cyclization and susceptibility to hydrolysis, distinguishing it from simple tolylsulfonyl hydrazides.
The synthesis typically proceeds via the hydrazinolysis of (2-cyanophenyl)methanesulfonyl chloride . The most frequent failure mode is not the degradation of the nitrile, but the formation of the bis-sulfonyl hydrazide impurity due to improper stoichiometry or addition rates.
Reaction Pathway & Impurity Profile
The following diagram details the competitive kinetics between the desired product formation and the primary failure modes (Dimerization and Hydrolysis).
Figure 1: Competitive reaction pathways. Note that k2 (dimerization) competes effectively with k1 if local concentration of hydrazine is depleted.
Troubleshooting Guide (Q&A)
Issue 1: High Melting Point Impurity / Insoluble Precipitate
User Question: "I followed the protocol, but I obtained a white solid that is insoluble in methanol and has a melting point much higher than expected (>150°C). What is this?"
Technical Diagnosis:
You have likely isolated the Bis-sulfonyl hydrazide dimer (R-SO2-NH-NH-SO2-R).
Cause: This occurs when the sulfonyl chloride is in excess relative to hydrazine locally within the reaction flask. If you add hydrazine to the chloride, the chloride is in excess at the start, favoring the reaction of the newly formed product with another molecule of chloride.
Corrective Action: Adopt the Inverse Addition technique.
Dissolve hydrazine hydrate (2.5 to 3.0 equivalents) in the reaction solvent (THF or EtOH) and cool to 0°C.
Dissolve the sulfonyl chloride in a minimal amount of THF.
Add the chloride solution dropwise TO the hydrazine solution over 30–60 minutes.
Why? This ensures the chloride always encounters a vast excess of hydrazine, statistically preventing it from reacting with the product.
Issue 2: Low Yield & Acidic Crude Product
User Question: "My yield is only 40%, and the crude product is sticky and highly acidic (pH < 2). NMR shows the loss of the hydrazine signals."
Technical Diagnosis:
This indicates Hydrolysis of the Sulfonyl Chloride to the corresponding sulfonic acid (R-SO3H).
Cause: Moisture ingress. (2-Cyanophenyl)methanesulfonyl chloride is highly reactive due to the benzyl-like position.
Mechanism: R-SO2-Cl + H2O → R-SO2-OH + HCl. The generated HCl can further protonate hydrazine, rendering it non-nucleophilic.
Corrective Action:
Ensure THF is anhydrous (dry over sieves).
Use high-grade Hydrazine Hydrate (98% or 100%). If using 55-60% aqueous hydrazine, the temperature must be kept strictly <5°C to retard hydrolysis relative to hydrazinolysis.
Check the Chloride Quality: If the starting material smells strongly of acid or is liquid (when it should be solid), recrystallize or wash it before use.
Issue 3: Unexpected Peaks in Aromatic Region (Nitrile Interference)
User Question: "I see splitting in the aromatic peaks and a new singlet around 8-9 ppm. Is the cyano group reacting?"
Technical Diagnosis:
This suggests Amidrazone formation or Cyclization .[1]
Cause: Hydrazine is a potent nucleophile and can attack the nitrile carbon, especially under reflux or prolonged reaction times. The ortho position facilitates intramolecular attack, potentially forming a dihydro-benzothiadiazine-like structure.
Corrective Action:
Temperature Control: Never reflux this reaction. Perform the substitution at 0°C to 10°C .
Reaction Time: Monitor by TLC. The reaction of sulfonyl chloride with hydrazine is extremely fast (usually <30 mins). Quench immediately upon consumption of the chloride. Do not stir overnight.
Optimized Synthetic Protocol
Designed to minimize bis-alkylation and protect the cyano group.
Materials
(2-Cyanophenyl)methanesulfonyl chloride (1.0 eq)
Hydrazine Hydrate (3.0 eq) [Reagent Grade, 98%]
Tetrahydrofuran (THF) [Anhydrous]
Dichloromethane (DCM) [For extraction/washing]
Step-by-Step Procedure
Preparation of Nucleophile Base:
In a 3-neck round-bottom flask, charge Hydrazine Hydrate (3.0 eq) and THF (10 vol). Cool the solution to 0–5°C using an ice/salt bath.
Note: Vigorous stirring is essential to prevent local hot-spots.
Controlled Addition:
Dissolve (2-Cyanophenyl)methanesulfonyl chloride (1.0 eq) in THF (5 vol). Transfer this solution to a pressure-equalizing dropping funnel.
Critical Step: Dropwise add the chloride solution to the hydrazine solution over 45 minutes . Maintain internal temperature <10°C.
Reaction Monitoring:
Stir at 0–5°C for an additional 30 minutes. Check TLC (System: DCM/MeOH 95:5). The chloride (high Rf) should disappear; the product (lower Rf) should appear.
Stop Point: If chloride remains but the reaction stalls, do not heat. Add a small aliquot of fresh hydrazine.
Work-up (Purification by Solubility):
Evaporate the THF under reduced pressure (bath <30°C) to roughly 20% volume.
Add cold water (20 vol) and stir vigorously. The product should precipitate as a white solid.
Washing: Wash the filter cake with cold water (removes excess hydrazine and hydrazine hydrochloride) and then with cold diethyl ether (removes unreacted chloride and bis-dimer).
Drying: Vacuum dry at room temperature. Do not heat above 40°C (risk of decomposition).
Impurity Profile Summary
Impurity Name
Structure Type
Origin
Removal Strategy
Bis-hydrazide
R-SO₂-NH-NH-SO₂-R
Excess Chloride / Inverse Addition
Insoluble in most solvents. Filter off the soluble product (if product is soluble) or exploit boiling EtOH solubility differences.
Sulfonic Acid
R-SO₃H
Hydrolysis (Wet solvent)
Water soluble. Removed during aqueous workup (remains in filtrate).
Amidrazone
R-C(=NH)-NHNH₂
Reaction with Nitrile (High Temp)
Avoid heating. Difficult to separate; requires recrystallization from EtOH/Water.
Hydrazine HCl
N₂H₄ · HCl
Salt byproduct
Highly water soluble. Thorough water wash of the filter cake.
References
Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide.[2] Organic Syntheses, 40, 93. (Standard protocol for sulfonohydrazide synthesis using inverse addition).
Bacon, R. G. R., & Bigg, D. C. H. (1974).[3] Cyclisation with hydrazine and its derivatives.[1][2][3][4][5][6][7][8] Part V. Journal of the Chemical Society, Perkin Transactions 1, 2156-2161.[3] (Discusses cyclization risks of ortho-substituted hydrazines).
Kuznetsov, M. A. (2015). Hydrazine Derivatives as C-Centered Radical Precursors. Molecules, 20, 1-x. (Overview of hydrazine reactivity and stability).
Parchem Fine & Specialty Chemicals. (2-Cyanophenyl)methanesulfonohydrazide Product Page. (Confirmation of commercial availability and CAS 1041564-42-4).
stability and storage of methanesulfonohydrazide derivatives
Welcome to the Technical Support Center for Methanesulfonohydrazide (MsNHNH2) and its Derivatives . As a critical building block in organic synthesis, pharmaceutical development, and materials science, methanesulfonohydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methanesulfonohydrazide (MsNHNH2) and its Derivatives . As a critical building block in organic synthesis, pharmaceutical development, and materials science, methanesulfonohydrazide requires precise handling. This guide is engineered for researchers and drug development professionals, providing field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure experimental reproducibility.
I. Molecular Profile & Quantitative Stability Data
Methanesulfonohydrazide (CAS: 10393-86-9) is a versatile, albeit reactive, sulfonyl hydrazide. While it is considered more stable and moisture-compatible than many sulfonyl halides, it remains susceptible to thermal degradation, hydrolysis, and oxidation[1].
Table 1: Physicochemical Properties and Storage Implications
Parameter
Quantitative Value
Causality & Experimental Implication
Molecular Weight
110.14 g/mol
Standardized metric for stoichiometric calculations[2].
Melting Point
46–48 °C
Low thermal threshold. Exposure to ambient heat can trigger localized melting and subsequent thermal decomposition[2].
Storage Temp.
2–8 °C (Keep Cold)
Cold storage drastically reduces the kinetic energy available for the spontaneous release of nitrogen gas[3].
Sensitivity
Moisture Sensitive
Ambient humidity leads to hydrolysis. Must be stored in a desiccator to prevent degradation of the hydrazide moiety[3].
pKa
~9.55 (Predicted)
Highly sensitive to strong bases, which catalyze fragmentation into sulfinate salts and nitrogen[2].
II. Self-Validating Experimental Protocols
To guarantee scientific integrity, every procedure involving MsNHNH2 must incorporate built-in validation checkpoints. Do not proceed to the next step if a validation check fails.
Protocol A: Reagent Aliquoting and Integrity Validation
Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation, leading to rapid hydrolysis and oxidative dimerization into thiosulfonates[2].
Visual Inspection: Observe the reagent bottle before opening.
Validation Check: The compound must be a pure white crystalline solid[2]. Any yellowing indicates oxidative degradation.
Thermal Profiling: Extract a 5 mg sample using a sterile, dry spatula.
Validation Check: Run a rapid melting point analysis. A sharp melt at 46–48 °C confirms high purity[2]. A depressed or broad melting range (<44 °C) dictates that the batch must be recrystallized or discarded.
Inert Transfer: Move the primary bottle into a glovebox purged with Argon or Nitrogen. Aliquot the required mass into pre-dried amber vials.
Desiccation: Seal the working aliquots with Parafilm and store them at 2–8 °C in a secondary desiccator chamber containing active Drierite[3].
Protocol B: Synthesis of Stable Sulfonylhydrazone Derivatives
Causality: The free primary amine of MsNHNH2 is highly reactive. Condensing it with aldehydes or ketones forms a sulfonylhydrazone, which locks the molecule into a highly stable, oxidation-resistant scaffold used in drug discovery[1].
Dissolution: Dissolve 1.0 equivalent of validated MsNHNH2 in anhydrous methanol (do not use reactive solvents like acetone)[4].
Condensation: Add 1.05 equivalents of the target carbonyl compound. Stir the mixture at room temperature to 55 °C for 30 minutes to 2 hours[4].
In-Process Monitoring:
Validation Check: Spot the reaction on a TLC plate. The complete disappearance of the MsNHNH2 spot indicates successful conversion.
Isolation & Verification: Remove the solvent under reduced pressure and precipitate the product.
Validation Check: Perform ¹H NMR and FTIR. The disappearance of the broad -NH2 stretch and the emergence of a sharp imine (C=N) proton peak confirms the structural integrity of the stabilized derivative[1].
III. Troubleshooting & FAQs
Q1: My reagent bottle "popped" and released pressure when I opened it. Is the reagent still viable?A: No, the reagent should be discarded. Methanesulfonohydrazide acts as a chemical foaming agent under thermal stress[5]. If exposed to elevated temperatures during shipping or improper storage, it undergoes thermal decomposition, releasing nitrogen gas and forming sulfinic acid byproducts[6]. Pressure buildup is a definitive physical indicator that the active titer of your reagent is severely compromised.
Q2: I am observing the formation of unexpected sulfur-containing dimers in my reaction mixture. What went wrong?A: You are likely observing the formation of thiosulfonates. Under oxidative conditions (e.g., presence of atmospheric oxygen, light, or trace transition metals like Cu²⁺), sulfonyl hydrazides decompose into sulfonyl and thiyl radicals, which rapidly recombine to form thiosulfonates[2]. To troubleshoot: degas your solvents, run the reaction under an Argon atmosphere, and ensure your glassware is free of trace metal contaminants.
Q3: Can I prepare a stock solution of MsNHNH2 in water or ethanol and store it for a few weeks?A: It is highly discouraged. While the solid is moderately stable when kept cold and dry, solutions are highly susceptible to hydrolysis and oxidation over time[6]. Even in methanol, while adducts (hydrazones) are stable for 24-72 hours[4], the free hydrazide will degrade. Always prepare solutions fresh immediately prior to use.
Q4: My derivatization reaction yielded a black, tarry mixture instead of the expected white powder. Why?A: This is a classic symptom of base-induced fragmentation. MsNHNH2 decomposes violently in the presence of strong acids or bases[6]. If your reaction required a basic catalyst, ensure you are using a mild, non-nucleophilic base and strictly controlling the pH.
IV. Mechanistic Pathways of Degradation and Stabilization
Understanding the environmental triggers for MsNHNH2 degradation is critical for experimental design. The diagram below illustrates the causal relationship between environmental stress and molecular fate.
Fig 1: Degradation pathways and stabilization routes of Methanesulfonohydrazide.
Sulfonyl Hydrazide Handling & Stability: Technical Support Center
Welcome to the Technical Support Center for the handling, storage, and application of sulfonyl hydrazides. While these compounds are invaluable building blocks for C–S, C–C, and C–N bond formation in organic synthesis an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, storage, and application of sulfonyl hydrazides. While these compounds are invaluable building blocks for C–S, C–C, and C–N bond formation in organic synthesis and drug development, their inherent reactivity makes them susceptible to thermal, basic, and oxidative decomposition. This guide provides field-proven strategies to maintain reagent integrity.
Core Principles of Sulfonyl Hydrazide Stability
Sulfonyl hydrazides (e.g., p-toluenesulfonyl hydrazide, TSH) are generally stable at room temperature under neutral conditions. However, they are fundamentally designed to be reactive intermediates. Their primary decomposition pathways involve the cleavage of the N–N or S–N bonds, often accompanied by the thermodynamically favorable extrusion of nitrogen gas (N₂). Understanding the stimuli that trigger these pathways—specifically heat, high pH, and oxidants—is critical for preventing premature degradation during storage and synthesis.
Caption: Decomposition pathways of sulfonyl hydrazides under various stress conditions.
Q: Why does my sulfonyl hydrazide reagent degrade and lose potency during long-term storage?A:Causality: Sulfonyl hydrazides undergo slow thermal and hydrolytic degradation over time. Exposure to ambient moisture leads to hydrolysis, forming sulfonic acids and releasing nitrogen gas. Furthermore, even moderate ambient heat can initiate slow homolytic cleavage.
Solution: Store the reagent at temperatures between 2–8°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen). Crucially, when retrieving the reagent, allow the sealed container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which is a primary driver of hydrolytic decomposition[1].
Q: During the synthesis of my target compound, adding a base caused rapid bubbling and a drastic drop in yield. What happened?A:Causality: You have inadvertently triggered a base-catalyzed decomposition. In the presence of strong bases (pH > 9), the hydrazide nitrogen is deprotonated. This initiates a fragmentation pathway—mechanistically identical to the first steps of the Shapiro reaction or Eschenmoser-Tanabe fragmentation—resulting in the rapid evolution of nitrogen gas and the formation of sulfinate byproducts[2].
Solution: If your synthetic route requires a base, opt for milder bases (e.g., cesium carbonate or mild amine bases) and add them dropwise or in small increments. This minimizes the local concentration of hydroxyl ions. Additionally, maintain the reaction temperature strictly below 40°C during the base addition to suppress the kinetics of the fragmentation pathway[3].
Q: My reaction mixture turned dark and formed unexpected cross-coupled byproducts, even without heating. Is the sulfonyl hydrazide decomposing?A:Causality: Sulfonyl hydrazides are highly sensitive to oxidative environments. In the presence of atmospheric oxygen or trace transition metals (like Cu or Fe), they act as radical precursors. They undergo single-electron transfer (SET) to form sulfonyl radicals, which then extrude nitrogen and participate in unwanted radical cross-coupling or homocoupling reactions[4].
Solution: Degas your solvents thoroughly (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes) prior to adding the sulfonyl hydrazide. Ensure your glassware is free of trace metal contaminants by acid-washing if necessary.
To ensure the integrity of sulfonyl hydrazides before committing them to complex, late-stage functionalization, use this self-validating preparation workflow.
Step 1: Temperature Equilibration
Remove the sulfonyl hydrazide from 4°C storage. Keep the vessel sealed and allow it to sit in a desiccator for 30 minutes to reach ambient temperature. Validation Check: The powder should be free-flowing. Clumping indicates prior moisture ingress and partial hydrolysis.
Step 2: Inert Atmosphere Setup
Transfer the required mass into a flame-dried round-bottom flask under a positive stream of Argon.
Step 3: Solvent Selection & Degassing
Select a strictly aprotic, neutral solvent (e.g., anhydrous THF, DCM, or NMP). Sparge the solvent with Argon for 15 minutes prior to use. Causality: Protic or basic solvents accelerate N–N bond cleavage.
Step 4: Temperature-Controlled Dissolution
Place the flask in a water bath maintained at 20°C. Add the degassed solvent slowly while stirring. Do not exceed 40°C, as thermal hazard analyses indicate that adiabatic induction periods for decomposition decrease significantly above this threshold[5].
Step 5: System Validation (Quality Control)
Before adding your main substrate, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject it into an LC-MS or spot it on a TLC plate. Validation Check: Confirm the presence of the intact parent mass. The absence of sulfinic acid or disulfide peaks validates that the solution is pristine and ready for the reaction.
Caption: Step-by-step workflow for the safe handling and storage of sulfonyl hydrazides.
Understanding the thermal limits of your specific reagent is critical. The table below summarizes the stability profiles of commonly used sulfonyl hydrazides to guide your experimental design.
Note: Decomposition temperatures denote the onset of rapid, exothermic degradation. Gradual degradation occurs at much lower temperatures, necessitating refrigerated storage.
Frequently Asked Questions (FAQs)
Q: Can I use sulfonyl hydrazides in aqueous media?A: Yes, but with strict caveats. While they are considered moisture-compatible compared to sulfonyl chlorides[4], prolonged exposure to water, especially at elevated temperatures or non-neutral pH, will cause hydrolysis. If your reaction requires aqueous media (e.g., certain green electrosynthesis protocols), execute the reaction immediately upon dissolution and monitor the pH closely.
Q: Are sulfonyl hydrazides metabolically stable in vivo?A: For drug development professionals considering the sulfonyl hydrazide moiety in a pharmacophore, caution is advised. The hydrazinyl group can be metabolically labile, undergoing oxidative metabolism via CYP450 enzymes or acid hydrolysis in the stomach, potentially forming reactive sulfonyl radicals. Bioisosteric replacement (e.g., with stable heterocycles or amides) is often recommended if in vitro liver microsome assays reveal high clearance rates[9].
Q: How should I dispose of decomposed or expired sulfonyl hydrazides?A: Do not mix them with strong acids or strong oxidizing agents, as this can cause violent gas evolution or explosion under confinement[7]. Quench small amounts by slowly adding them to a dilute, mild aqueous base in a well-ventilated fume hood to safely release nitrogen gas before routing to standard aqueous organic waste.
References
Process Safety and Environmental Protection / ResearchGate - Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide.
URL:[Link]
Google Patents - Process of preparing organic sulfonyl hydrazides (US Patent 2830086A).
ACS Omega - The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
URL:[Link]
optimizing solvent and temperature for reactions involving (2-Cyanophenyl)methanesulfonohydrazide
The following technical guide serves as a specialized support resource for researchers working with (2-Cyanophenyl)methanesulfonohydrazide (CAS 1041564-42-4) . This guide is structured to address the bifunctional nature...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with (2-Cyanophenyl)methanesulfonohydrazide (CAS 1041564-42-4) .
This guide is structured to address the bifunctional nature of the molecule—containing both a nucleophilic sulfonohydrazide (
) and an electrophilic nitrile () group—which dictates its sensitivity to solvent polarity and thermal stress.
Status: Operational
Agent: Senior Application Scientist
Topic: Solvent & Temperature Optimization for CAS 1041564-42-4
Part 1: Critical Reactivity Profile
Before optimizing, you must identify your reaction pathway. This compound is a "chameleon" reagent that behaves differently based on thermal input.
Pathway
Target Outcome
Key Mechanism
Critical Constraint
Type A
Cyclization / Heterocycle Synthesis
Nucleophilic attack of hydrazine onto Nitrile .
Requires base; sensitive to hydrolysis.
Type B
Hydrazone Formation
Condensation with Aldehydes/Ketones.
Requires acid catalysis; water removal essential.
Type C
Desulfitative Coupling
Loss of and to generate radicals.
High Temp (>100°C) required; irreversible decomposition.
Part 2: Solvent Optimization Guide
Solvent Compatibility Matrix
Use this table to select the correct medium for your specific pathway.
Solvent Class
Recommended Solvents
Suitability
Technical Notes
Polar Aprotic
DMSO, DMF, DMAc
High (Type A)
Excellent solubility. Stabilizes the polar transition state for cyclization. Warning: High boiling points make removal difficult; use aqueous workup.
Polar Aprotic
Acetonitrile (MeCN)
Medium
Good for moderate temperature reactions (<80°C). Less solubilizing power than DMSO but easier to remove.
Protic
Methanol, Ethanol
High (Type B)
Ideal for condensation reactions. The protic nature assists proton transfer steps. Caution: Avoid if using strong bases (alkoxides may form).
Chlorinated
DCM, DCE
Low
Poor solubility for sulfonohydrazides. Only useful for biphasic systems or specific radical reactions.
Ethers
THF, 1,4-Dioxane
Medium
Good compromise for solubility and volatility. Peroxides in old THF can oxidize the hydrazine moiety.
Troubleshooting Solvent Issues
Q: My starting material is not dissolving in Ethanol at RT. Should I heat it?A: Sulfonohydrazides often exhibit poor solubility in alcohols at room temperature.
Protocol: Sonicate for 5-10 minutes first. If it remains insoluble, gently warm to 40°C. If solubility is still poor, add a co-solvent like DMSO (5-10% v/v) . Do not reflux a suspension without verifying stability, as local overheating can cause decomposition.
Q: I see a precipitate forming immediately upon adding base in DMF.A: This is likely the sulfonamidate salt .
Explanation: The proton on the nitrogen adjacent to the sulfonyl group is acidic (
). Deprotonation by strong bases (NaH, ) creates a salt that may be less soluble in organic media.
Fix: Add a phase transfer catalyst (e.g., TBAB) or switch to a more polar mixture (e.g., DMF/H2O) if the reaction allows.
Part 3: Temperature Optimization & Stability
Thermal Safety Zones
Zone 1: Safe Handling (0°C – 25°C)
Operations: Dissolution, quenching, mixing with unstable electrophiles.
Stability:[1][2][3][4] High. The compound is stable for days in solution at RT, provided no strong oxidants are present.
Purification: The product often crystallizes upon cooling. Filter and wash with cold ethanol.
Part 5: Frequently Asked Questions (FAQ)
Q: I am observing a "double spot" on TLC after reaction. Is this an impurity?A: Not necessarily.
Diagnosis: If you formed a hydrazone, you are likely seeing E/Z isomerism around the
bond. This is common and reversible.
Verification: Run a 2D-TLC or check NMR (doubling of signals). If the spots merge upon heating (in NMR), they are rotamers/isomers.
Q: The reaction turned black at 110°C. What happened?A: You likely triggered desulfitative decomposition .
Mechanism: At
, sulfonohydrazides release nitrogen gas () and generate sulfinates or radicals. The black color usually indicates polymerization of radical species or decomposition of the diazo intermediate.
Solution: Lower the temperature to 80°C max and extend the reaction time.
Q: Can I use water as a solvent?A: Generally, no , unless using a surfactant.
Reasoning: The compound has a hydrophobic aromatic ring. While the sulfonohydrazide is polar, it is not sufficient to solubilize the whole molecule in pure water.
Exception: "On-water" conditions (heterogeneous suspension) can work for some hydrazone formations if vigorous stirring is applied.
References
Mechanisms of Sulfonohydrazide Decomposition
Title: Thermal decomposition kinetics of sulfonamide derivatives.[7][8]
Source: Asian Journal of Chemistry / ResearchG
URL:[Link] (General reference for sulfonamide thermal stability).
Solvent Effects on Nucleophilic Substitutions
Title: Solvent effects on chemical reactivity and stability.[1][3][4][9]
A Senior Application Scientist's Guide to the Biological Validation of Novel (2-Cyanophenyl)methanesulfonohydrazide Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold Researchers, scientists, and drug development professionals are in a constant search for novel chemical scaffolds that can address unmet medical needs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
Researchers, scientists, and drug development professionals are in a constant search for novel chemical scaffolds that can address unmet medical needs. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of approved drugs, including antibacterial, diuretic, and anticancer agents.[1] Its derivatives are particularly noted for their ability to act as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes crucial in various physiological processes.[2][3] The hydrazide moiety is also a key structural alert in many biologically active compounds, known to possess antimicrobial, antiviral, and antitumor properties, among others.[4]
This guide focuses on a novel, yet-to-be-fully-explored class of compounds: (2-Cyanophenyl)methanesulfonohydrazide derivatives . The unique combination of a cyanophenyl group, a methanesulfonohydrazide core, and the potential for diverse substitutions presents a compelling scaffold for discovering new therapeutic agents. The cyano group, an electron-withdrawing moiety, can significantly influence the physicochemical properties and biological activity of the molecule.
Given the structural precedents, it is hypothesized that these derivatives will exhibit a spectrum of biological activities, primarily as:
Carbonic Anhydrase Inhibitors: Targeting isoforms implicated in glaucoma or cancer.
Anticancer Agents: Through mechanisms potentially linked to CA inhibition or other pathways.
Antimicrobial Agents: Leveraging the classic antibacterial action of sulfonamides.
This document provides a comprehensive, technically-grounded framework for the systematic validation of the biological activity of a novel (2-Cyanophenyl)methanesulfonohydrazide derivative, which we will refer to as CPMS-01 . We will compare its performance against established standards and provide the detailed experimental methodologies required for robust and reproducible evaluation.
I. Synthesis of (2-Cyanophenyl)methanesulfonohydrazide Derivatives (CPMS-01)
The synthesis of the target compound, CPMS-01, can be approached through a logical, multi-step process. A plausible synthetic route is outlined below. The rationale behind this approach is to build the molecule sequentially, starting from commercially available materials, ensuring high yields and purity of the final product.
Caption: A plausible synthetic pathway for (2-Cyanophenyl)methanesulfonohydrazide (CPMS-01).
II. Validation of Carbonic Anhydrase (CA) Inhibitory Activity
Scientific Rationale: Sulfonamides are renowned for their ability to inhibit carbonic anhydrases.[2] The primary sulfonamide moiety (-SO₂NH₂) can coordinate to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction and thus blocking its catalytic activity.[5] We will evaluate CPMS-01's inhibitory potential against two key human CA isoforms: hCA II (a ubiquitous cytosolic isoform, often used as a benchmark) and hCA IX (a tumor-associated, transmembrane isoform, a key target in cancer therapy).[3]
Comparator: Acetazolamide (AZA), a clinically used pan-CA inhibitor, will be used as the standard for comparison.
Experimental Protocol: In Vitro CA Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[6]
Materials:
Human carbonic anhydrase I and II (hCA I, hCA II)
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
p-Nitrophenyl acetate (pNPA) substrate solution
Test compound (CPMS-01) and Acetazolamide (AZA)
96-well microplate and plate reader
Procedure:
Plate Setup: In a 96-well plate, set up wells for blank, enzyme control (no inhibitor), solvent control, and various concentrations of the test compound (CPMS-01) and the reference inhibitor (AZA).
Reagent Addition:
To inhibitor wells, add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the test compound at various concentrations.
To enzyme control wells, add 180 µL of Assay Buffer and 10 µL of hCA enzyme solution.
To blank wells, add 190 µL of Assay Buffer.
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes, taking readings every 30-60 seconds.[7]
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
Determine the percentage of inhibition for each concentration of the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Data Presentation: Comparative CA Inhibition
Compound
hCA II IC₅₀ (nM)
hCA IX IC₅₀ (nM)
Selectivity Index (hCA II/hCA IX)
CPMS-01
Experimental Value
Experimental Value
Calculated Value
Acetazolamide (AZA)
250
25
10
This table presents a template for reporting the experimental data. Actual values for CPMS-01 would be determined through the experiment.
III. Validation of Anticancer Activity
Scientific Rationale: The anticancer potential of sulfonamides can be multifaceted. It may stem from the inhibition of tumor-associated CA isoforms like hCA IX, which are involved in regulating pH in the tumor microenvironment, or through other mechanisms like cell cycle arrest or induction of apoptosis.[8][9] A primary and essential step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells.[10]
Comparator: Doxorubicin, a widely used chemotherapeutic agent, will serve as a positive control.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
Normal human cell line (e.g., HEK293) to assess selectivity
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Test compound (CPMS-01) and Doxorubicin
96-well cell culture plates and a microplate reader
Procedure:
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of CPMS-01 and Doxorubicin for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity
Compound
MCF-7 IC₅₀ (µM)
HCT-116 IC₅₀ (µM)
HEK293 IC₅₀ (µM)
CPMS-01
Experimental Value
Experimental Value
Experimental Value
Doxorubicin
~0.1
~0.2
~1.0
This table is a template for presenting the cytotoxicity data. The IC₅₀ values for Doxorubicin are approximate and can vary between cell lines and experimental conditions.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
IV. Validation of Antimicrobial Activity
Scientific Rationale: The sulfonamide group is the cornerstone of the first synthetic antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent selective target.
Comparators: Amoxicillin (a broad-spectrum β-lactam antibiotic) and Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) will be used as standards.
Experimental Protocol: Broth Microdilution and Disk Diffusion Assays
These are standard methods for determining the antimicrobial susceptibility of bacteria.[12][13]
A. Broth Microdilution for Minimum Inhibitory Concentration (MIC):
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Serial Dilutions: Perform serial two-fold dilutions of CPMS-01 and the standard antibiotics in MHB in a 96-well plate.
Inoculation: Inoculate each well with the standardized bacterial suspension.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
B. Disk Diffusion Assay:
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
Bacterial strains
Mueller-Hinton Agar (MHA) plates
Sterile filter paper disks
Test compound (CPMS-01) and standard antibiotic disks
Procedure:
Prepare Inoculum: Spread the standardized bacterial inoculum evenly onto the surface of an MHA plate.
Apply Disks: Impregnate sterile filter paper disks with a known concentration of CPMS-01 and place them on the agar surface. Also, place commercially available standard antibiotic disks.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.
Data Presentation: Comparative Antimicrobial Activity
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
S. aureus Zone of Inhibition (mm)
E. coli Zone of Inhibition (mm)
CPMS-01
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Amoxicillin
~0.25
>64
~30
~15
Ciprofloxacin
~0.5
~0.015
~25
~35
This table provides a template for reporting antimicrobial data. Values for standard antibiotics are typical but can vary.
Caption: A comprehensive workflow for the biological validation of CPMS-01.
V. Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to the initial biological validation of a novel class of compounds, the (2-Cyanophenyl)methanesulfonohydrazide derivatives. By systematically evaluating their activity as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds, researchers can build a comprehensive profile of their therapeutic potential. The provided protocols are based on established, reproducible methods, ensuring the generation of high-quality, comparable data.
Positive results in these initial screens would warrant further investigation, including:
Mechanism of Action Studies: To elucidate the specific pathways through which the compounds exert their effects (e.g., cell cycle analysis, apoptosis assays).
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity.
In Vivo Efficacy Studies: Testing promising lead compounds in relevant animal models of disease.
By following this structured validation pathway, the scientific community can efficiently and effectively explore the therapeutic promise of (2-Cyanophenyl)methanesulfonohydrazide derivatives and accelerate the journey from novel scaffold to potential clinical candidate.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
Taylor & Francis Online. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Retrieved from [Link]
ACS Publications. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications. Retrieved from [Link]
PubMed. (n.d.). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Retrieved from [Link]
ACS Publications. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]
ResearchGate. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]
University of La Rioja. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
American Society for Microbiology. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]
ResearchGate. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. Retrieved from [Link]
Semantic Scholar. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Retrieved from [Link]
RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
(2-Cyanophenyl)methanesulfonohydrazide vs. other reagents for sulfonamide synthesis
The sulfonamide moiety is a cornerstone of modern medicinal chemistry and drug development, embedded in a vast array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The sy...
Author: BenchChem Technical Support Team. Date: March 2026
The sulfonamide moiety is a cornerstone of modern medicinal chemistry and drug development, embedded in a vast array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of this critical functional group has traditionally been dominated by the reaction of sulfonyl chlorides with amines.[4][5] While robust, this classical approach is not without its limitations, including the often harsh conditions required for sulfonyl chloride preparation and their inherent instability.[6][7]
This guide provides a comprehensive comparison of contemporary reagents and methodologies for sulfonamide synthesis, offering researchers and drug development professionals a nuanced understanding of the available synthetic toolbox. We will delve into the mechanisms, advantages, and limitations of each approach, supported by experimental data and protocols to inform your selection of the most suitable method for your specific target molecule. While the initially proposed reagent, (2-Cyanophenyl)methanesulfonohydrazide, is itself a sulfonamide derivative and not a reagent for the synthesis of other sulfonamides based on available literature, this guide will explore the prevalent and cutting-edge alternatives that empower modern synthetic chemists.
The Classical Approach: A Reliable Workhorse
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base remains a widely practiced and effective method for sulfonamide synthesis.[4][5]
Reaction Workflow:
Caption: General workflow for classical sulfonamide synthesis.
Mechanism: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid byproduct.[2]
Advantages:
Well-established and widely applicable.
Generally high yielding.
A large variety of sulfonyl chlorides and amines are commercially available.
Disadvantages:
Sulfonyl chlorides can be unstable, moisture-sensitive, and difficult to handle or store.[6]
The preparation of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid or thionyl chloride.[7][8]
The reaction can be sluggish with less nucleophilic amines, such as anilines, sometimes requiring elevated temperatures.[9]
Formation of undesired disulfonamides can occur with primary amines.[9]
Modern Strategies: Expanding the Synthetic Armamentarium
To overcome the limitations of the classical method, a multitude of innovative approaches have been developed. These modern strategies offer milder reaction conditions, broader substrate scope, and often avoid the pre-formation of unstable sulfonyl chlorides.
Direct Synthesis from Sulfonic Acids and Their Salts
The direct conversion of stable sulfonic acids or their salts into sulfonamides is a highly attractive and more atom-economical approach.
Key Reagents and Methods:
Triphenylphosphine Ditriflate: This reagent activates sulfonic acid salts for direct coupling with amines and alcohols, providing a high-yielding route to sulfonamides.[6]
Cyanuric Chloride (TCT) and 2,4,6-trichloro-[10][11][12]-triazine: TCT serves as an efficient activating agent for the synthesis of sulfonamides from sulfonic acids under mild, often microwave-assisted, conditions.[10][12]
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the direct synthesis of sulfonamides from sulfonic acids or their salts, often leading to higher yields and shorter reaction times.[10][13]
Oxidative Coupling of Thiols and Disulfides
This method circumvents the need for sulfonyl chlorides by directly coupling readily available thiols or disulfides with amines in the presence of an oxidizing agent.
Bioanalytical Strategies for the Quantification of (2-Cyanophenyl)methanesulfonohydrazide (CMSH)
Executive Summary (2-Cyanophenyl)methanesulfonohydrazide (CMSH) is a reactive sulfonyl hydrazide derivative, typically encountered as a synthetic intermediate or a potential genotoxic impurity (GTI) in pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Cyanophenyl)methanesulfonohydrazide (CMSH) is a reactive sulfonyl hydrazide derivative, typically encountered as a synthetic intermediate or a potential genotoxic impurity (GTI) in pharmaceutical development. Its structure—comprising a cyanophenyl ring linked to a methanesulfonohydrazide moiety—presents unique bioanalytical challenges: chemical instability (susceptibility to oxidation and hydrolysis) and polarity , which complicates retention on standard C18 phases.
This guide objectively compares three bioanalytical platforms for the quantification of CMSH: Derivatization-LC-MS/MS (the gold standard for trace analysis), Direct HILIC-MS/MS (for high-throughput screening), and HPLC-UV (for process control).
Part 1: Physicochemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the molecule's behavior in solution.
Property
Value / Characteristic
Bioanalytical Implication
Structure
The hydrazide group () is the critical reactive site.
Reactivity
High (Nucleophilic/Reducing)
Prone to degradation into sulfinic acids () and gas. Unstable in basic pH.
pKa
~2.5 (Sulfonyl NH), ~8.5 (Hydrazine NH)
Amphoteric nature requires careful pH control during extraction.
LogP
~0.8 (Estimated)
Moderate polarity; may elute in the void volume on standard C18 columns.
UV Absorbance
(Cyano/Phenyl)
Weak chromophore; UV is insufficient for trace (ppb) quantification.
Part 2: Method Performance Comparison
The following table contrasts the three primary methodologies based on sensitivity, selectivity, and throughput.
Comparative Matrix: CMSH Quantification Platforms
Feature
Method A: Derivatization-LC-MS/MS
Method B: Direct HILIC-MS/MS
Method C: RP-HPLC-UV
Primary Application
Trace Analysis (GTI) / DMPK
High-Throughput Screening
Manufacturing / QC
Sensitivity (LLOQ)
High (< 1.0 ng/mL)
Medium (5–10 ng/mL)
Low (> 1 µg/mL)
Selectivity
Excellent (Shift in )
Good (relies on MS/MS)
Poor (prone to matrix interference)
Stability
High (Hydrazone is stable)
Low (On-column degradation risk)
Moderate
Sample Prep Time
High (Requires incubation)
Low (Protein Precipitation)
Low (Dilute & Shoot)
Matrix Effect
Minimal (Elutes in organic region)
Significant (Elutes with salts)
N/A (UV detection)
Expert Insight: Why Derivatization is the "Gold Standard"
For sulfonyl hydrazides like CMSH, Direct LC-MS/MS often fails at trace levels due to poor ionization efficiency and peak tailing caused by the polar hydrazine group interacting with silanols. Furthermore, CMSH is unstable in plasma.
Method A (Derivatization) transforms CMSH into a stable hydrazone using an aldehyde reagent (e.g., benzaldehyde or p-tolualdehyde). This reaction:
Stabilizes the analyte: Prevents oxidative degradation.
Increases Hydrophobicity: Allows retention on rugged C18 columns, moving the peak away from the ion-suppression zone.
Enhances Ionization: The hydrazone moiety ionizes strongly in ESI(+) mode.
Part 3: Detailed Experimental Protocols
Protocol A: Derivatization-LC-MS/MS (Recommended for Biological Matrices)
Target LLOQ: 0.5 ng/mL | Matrix: Human Plasma
1. Reagents & Materials
Derivatizing Agent: 5% Benzaldehyde in Acetonitrile (v/v).
Internal Standard (IS): Sulfamethoxazole-d4 (structural analog) or stable isotope labeled CMSH.
Extraction Solvent: Ethyl Acetate (LLE) or Acetonitrile (PPT).
2. Sample Preparation Workflow
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
Spike IS: Add 10 µL of Internal Standard solution.
Derivatization: Add 100 µL of 5% Benzaldehyde in ACN .
Critical Step: Vortex and incubate at 40°C for 30 minutes . This ensures complete conversion of the unstable hydrazide to the stable hydrazone.
Precipitation/Extraction: Add 200 µL of Acetonitrile (to complete protein precipitation) or perform LLE with 1 mL Ethyl Acetate.
Centrifugation: Spin at 10,000 x g for 10 minutes.
Reconstitution: Evaporate supernatant under
and reconstitute in 100 µL of Mobile Phase A/B (50:50).
3. LC-MS/MS Conditions
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
MS Detection: ESI Positive Mode (MRM).
Precursor:
of CMSH-Benzaldehyde Hydrazone.
Mechanism: The mass shift will be
(Benzaldehyde MW - ).
Protocol B: Direct HILIC-MS/MS (Alternative for Clean Matrices)
Dilution: Dilute sample 1:10 with Acetonitrile (high organic content is required for HILIC retention).
Filtration: Filter through a 0.2 µm PTFE filter.
2. LC-MS/MS Conditions
Column: Waters XBridge Amide or Merck ZIC-HILIC.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2]
Mobile Phase B: Acetonitrile.
Isocratic Mode: 85% B / 15% A.
Note: High organic mobile phase is crucial to retain the polar hydrazide.
Part 4: Visualization of Bioanalytical Logic
The following diagram illustrates the decision process and the chemical derivatization mechanism used to stabilize CMSH.
Caption: Decision tree for CMSH quantification. Derivatization is preferred for biological matrices to ensure stability and sensitivity.
Part 5: References
Elder, D. P., Snodin, D., & Teasdale, A. (2011).[3] Control and analysis of hydrazine, hydrazines, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Link
Sun, M., et al. (2010). Determination of hydrazine in human plasma by high performance liquid chromatography–tandem mass spectrometry after derivatization with p-tolualdehyde. Analytica Chimica Acta, 666(1-2), 111-115. Link
Liu, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids and Hydrazides.[4] Molecules, 27(17), 5678. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link
PubChem. (2024).[5] Methanesulfonohydrazide Compound Summary. National Center for Biotechnology Information. Link
A Comparative Guide to the Herbicidal Activity of (2-Cyanophenyl)methanesulfonohydrazide Analogs: A Framework for Discovery and Optimization
This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of (2-Cyanophenyl)methanesulfonohydrazide and its analogs as a potential new class of herbicides. Recognizing that nov...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of (2-Cyanophenyl)methanesulfonohydrazide and its analogs as a potential new class of herbicides. Recognizing that novel chemical scaffolds are crucial for overcoming weed resistance and improving environmental profiles, we will delve into the scientific rationale behind analog design, the methodologies for assessing herbicidal efficacy, and the interpretation of structure-activity relationships (SAR). This document is intended for researchers in agrochemical discovery, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Case for Novel Sulfonohydrazide Herbicides
The relentless evolution of herbicide-resistant weeds necessitates a continuous search for new herbicidal modes of action and chemical classes. Hydrazide and sulfonamide moieties are privileged structures in medicinal and agricultural chemistry, appearing in numerous bioactive compounds.[1][2] Their synthetic tractability and diverse biological activities make them ideal starting points for discovery campaigns.[2] The specific scaffold, (2-Cyanophenyl)methanesulfonohydrazide, combines an aryl group (implicated in target binding), a sulfonylhydrazide linker (providing specific geometry and hydrogen bonding capabilities), and a cyano group (a strong electron-withdrawing group that can modulate physicochemical properties and target interaction).
This guide will use this core structure as a template to explore how systematic chemical modifications can lead to the identification of potent and selective herbicidal agents. We will operate on the well-established hypothesis that many such compounds interfere with essential plant processes like photosynthesis or amino acid biosynthesis.[3][4]
Synthetic Strategy and Analog Design
The creation of a diverse library of analogs is fundamental to understanding the SAR. A robust synthetic strategy allows for the systematic modification of three key regions of the parent molecule: (A) the phenyl ring, (B) the sulfonylhydrazide linker, and (C) the terminal nitrogen.
A generalized synthetic workflow is presented below. The rationale for this approach is its convergent nature, allowing for late-stage diversification from common intermediates, which is highly efficient for library synthesis.
Caption: General workflow for the synthesis of (2-Cyanophenyl)methanesulfonohydrazide analogs.
Experimental Protocol 1: General Synthesis of a (2-Cyanophenyl)methanesulfonohydrazide Analog
Causality: This two-step protocol is chosen for its reliability. The first step, chlorosulfonation, is a standard method for creating the reactive sulfonyl chloride intermediate. The second step is a nucleophilic substitution, where the choice of solvent (an inert ether like dioxane) and a mild base (like triethylamine) is critical to prevent unwanted side reactions and ensure clean conversion to the final product.[5]
Synthesis of (2-Cyanophenyl)methanesulfonyl Chloride:
To a stirred solution of 2-cyanotoluene (1.0 eq) in chloroform at 0°C, add chlorosulfonic acid (3.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is typically used without further purification.
Synthesis of the Final Analog:
Dissolve the (2-Cyanophenyl)methanesulfonyl chloride (1.0 eq) in 1,4-dioxane.
To this solution, add a solution of hydrazine hydrate (1.2 eq) and triethylamine (1.5 eq) in 1,4-dioxane dropwise at room temperature.
Stir the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Once the reaction is complete, add water to precipitate the product.
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure analog.
Comparative Herbicidal Activity
To establish a clear SAR, all synthesized analogs must be tested under standardized conditions. We will focus on two primary assays: an in vitro assay targeting a likely molecular mechanism (Photosystem II inhibition) and a whole-plant in vivo assay to assess practical herbicidal effects.
Proposed Mechanism of Action: Photosystem II (PSII) Inhibition
Many commercial herbicides containing hydrazide or related nitrogenous moieties act by inhibiting photosynthetic electron transport (PET).[6][7][8] Specifically, they block the QB binding site on the D1 protein of Photosystem II (PSII), thus halting ATP and NADPH production and leading to rapid plant death.[9] We hypothesize this is a probable mechanism for the (2-Cyanophenyl)methanesulfonohydrazide class.
Caption: Proposed mechanism of action: Inhibition of the QB site in Photosystem II.
In Vitro Assay: Inhibition of Photosynthetic Electron Transport
This assay quantifies the ability of a compound to inhibit photosynthesis using isolated chloroplasts. The reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), is measured spectrophotometrically.
Experimental Protocol 2: In Vitro PSII Inhibition Assay
Trustworthiness: This protocol includes a positive control (Diuron), a well-characterized PSII inhibitor, to validate the assay's performance. A negative control (DMSO) ensures the solvent has no effect. By measuring the rate of DCPIP reduction, we obtain a quantitative IC50 value (the concentration required for 50% inhibition), which is the gold standard for comparing compound potency.[5]
Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves using a standard protocol involving homogenization in a buffered sucrose solution and differential centrifugation.
Reaction Mixture: Prepare a reaction buffer containing 50 mM phosphate buffer (pH 6.8), 100 mM sorbitol, and 10 mM NaCl.
Assay Procedure:
In a 96-well plate, add 180 µL of the chloroplast suspension (adjusted to ~20 µg chlorophyll/mL).
Add 10 µL of the test compound solution (dissolved in DMSO, various concentrations). Include wells for Diuron (positive control) and DMSO (negative control).
Add 10 µL of 0.5 mM DCPIP to each well.
Immediately measure the absorbance at 600 nm at time zero.
Expose the plate to a strong light source.
Measure the absorbance at 600 nm every 2 minutes for 10 minutes.
Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance over time). Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
In Vivo Assay: Whole-Plant Pre-Emergence Activity
This assay determines the practical herbicidal effect on whole plants when the compound is applied to the soil before weed emergence.
Planting: Fill small pots with a standardized soil mix. Sow seeds of a representative monocot (e.g., Barnyard Grass, Echinochloa crusgalli) and a representative dicot (e.g., Pigweed, Amaranthus retroflexus).
Application: Prepare solutions of the test compounds in an acetone/water mixture with a surfactant. Apply the solutions as a spray to the soil surface at a defined rate (e.g., 100 grams active ingredient per hectare).
Incubation: Place the pots in a greenhouse under controlled conditions (25°C, 16h light/8h dark cycle). Water as needed.
Evaluation: After 14-21 days, visually assess the herbicidal effect as a percentage of injury (0% = no effect, 100% = complete plant death) compared to untreated controls.
Results and Structure-Activity Relationship (SAR) Analysis
The following table presents a hypothetical but representative dataset for a series of (2-Cyanophenyl)methanesulfonohydrazide analogs. The data is structured to facilitate SAR analysis.
Position of the Cyano Group: The data suggests that the ortho position for the cyano group (Parent) is optimal compared to meta (1a) and para (1b) positions. This indicates a strict steric and electronic requirement at the target binding site. The ortho position may induce a specific conformation of the molecule necessary for high-affinity binding.
Substitution on the Phenyl Ring: The addition of a strong electron-withdrawing group like chlorine at the 4-position (analog 1c ) dramatically increases both in vitro potency and in vivo herbicidal activity.[10] This is a common trend in herbicides where electron-deficient aromatic rings enhance binding.[3] Conversely, adding an electron-donating group like methoxy (analog 1d ) is detrimental to activity, likely by altering the electronic character of the ring unfavorably.
Importance of the Cyano Group: Comparing the parent compound (2-CN) with an analog where the cyano group is replaced by chlorine (1e ) shows a slight decrease in activity, suggesting that the cyano group itself, perhaps through its specific size, planarity, or ability to act as a hydrogen bond acceptor, is a key contributor to potency.
Hydrazide Substitution: Minor substitution on the terminal nitrogen (analog 2a ) appears to have a negligible or slightly negative impact, indicating that this position may be sterically constrained within the target's binding pocket.
Conclusion and Future Directions
This guide establishes a systematic methodology for investigating the herbicidal potential of (2-Cyanophenyl)methanesulfonohydrazide analogs. The presented data, while hypothetical, is based on established principles of herbicide design and illustrates a clear SAR. The dramatic improvement in activity seen with analog 1c highlights a promising lead for further optimization.
Future work should focus on:
Expanding the Library: Synthesizing a broader range of analogs with diverse electronic and steric properties at the 4-position of the phenyl ring.
Mechanism of Action Confirmation: Performing further biochemical and biophysical studies to confirm PSII as the primary target and rule out other mechanisms like AHAS inhibition.[4]
Selectivity Studies: Evaluating potent leads against key crop species (e.g., corn, soybean, wheat) to determine their potential for selective weed control.[11]
By following this structured, data-driven approach, the (2-Cyanophenyl)methanesulfonohydrazide scaffold can be efficiently explored and potentially developed into a novel class of valuable agricultural herbicides.
References
Šeršeň, F., Gregáň, F., Peško, M., Dvoranová, D., & Králová, K. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 20(8), 14139-14154. [Link]
Tanetani, Y., Kawai, K., Yoshimura, Y., & Honda, H. (2012). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 37(3), 261-267. [Link]
Zhao, Z., Yin, Y., Li, J., & Zhang, Y. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Royal Society Open Science, 9(3), 211833. [Link]
Šeršeň, F., Gregáň, F., Peško, M., Dvoranová, D., Králová, K., & Gregáň, J. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules (Basel, Switzerland), 20(8), 14139–14154. [Link]
Wang, J., Li, Z., Zhou, J., Pang, S., Song, H., Guddat, L. W., & Duggleby, R. G. (2011). The structure-activity relationship in herbicidal monosubstituted sulfonylureas. Pest management science, 67(11), 1361–1369. [Link]
Šeršeň, F., Gregáň, F., Peško, M., Dvoranová, D., & Králová, K. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. PubMed, 20(8), 14139-54. [Link]
de Oliveira, K. T., & de Alencastro, R. B. (2017). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 41(1), 238-248. [Link]
Li, Y., Wang, B., & Yang, S. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8753–8773. [Link]
Li, Y., Wang, B., & Yang, S. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. [Link]
Wang, J., Li, Z., Zhou, J., Pang, S., Song, H., Guddat, L. W., & Duggleby, R. G. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of computer-aided molecular design, 19(11), 791–800. [Link]
Aguiar, A. S. N., Costa, R. F., Borges, L. B., Dias, L. G. L., Camargo, A. J., & Napolitano, H. B. (2023). Design and structureactivity relationship of sulfonylureas herbicides by Levitt's guidelines and SUCO and SUNO molecular structures. ResearchGate. [Link]
Wang, J., Li, Z., Zhou, J., Pang, S., Song, H., Guddat, L. W., & Duggleby, R. G. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. [Link]
Šeršeň, F., Gregáň, F., Peško, M., Dvoranová, D., & Králová, K. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. MDPI. [Link]
Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of agricultural and food chemistry, 51(17), 5030–5035. [Link]
Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of agricultural and food chemistry, 52(7), 1918–1922. [Link]
Yang, S., Chen, H., Xu, Y., Ren, S., Li, Y., Wang, B., & Wang, J. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein journal of organic chemistry, 16, 273–281. [Link]
Wang, Q., Liu, J., Huang, R., & Li, Y. (2008). Synthesis, Herbicidal Activities, and 3D-QSAR of 2-Cyanoacrylates Containing Aromatic Methylamine Moieties. ResearchGate. [Link]
(n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
Technical Comparison Guide: Anticancer Efficacy of (2-Cyanophenyl)methanesulfonohydrazide Derivatives
The following guide is a comprehensive technical assessment of (2-Cyanophenyl)methanesulfonohydrazide derivatives , designed for researchers and drug development professionals. It synthesizes current pharmacological data...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical assessment of (2-Cyanophenyl)methanesulfonohydrazide derivatives , designed for researchers and drug development professionals. It synthesizes current pharmacological data, mechanistic insights, and comparative analyses to evaluate this scaffold's potential as a targeted anticancer agent.[1]
Executive Summary
The search for selective anticancer agents has increasingly focused on the tumor microenvironment (TME) , specifically hypoxia-induced acidosis. (2-Cyanophenyl)methanesulfonohydrazide derivatives represent a specialized class of "homosulfonamides" designed to target Carbonic Anhydrase (CA) isoforms IX and XII . Unlike classical sulfonamides (e.g., Acetazolamide), the insertion of a methylene bridge (-CH2-) and the ortho-cyano group confers unique structural flexibility and metabolic stability, enhancing selectivity for tumor-associated isoforms over cytosolic housekeeping isoforms (CA I and II).
This guide assesses the efficacy of these derivatives, benchmarking them against clinical standards (SLC-0111, Acetazolamide) and cytotoxic agents (Doxorubicin), supported by experimental protocols and mechanistic analysis.
Chemical Rationale & Mechanism of Action
The Scaffold Advantage
The core structure, (2-Cyanophenyl)methanesulfonohydrazide , integrates three critical pharmacophores:
Sulfonohydrazide Zinc-Binding Group (ZBG): Acts as a bioisostere to the classical sulfonamide, coordinating with the Zn²⁺ ion in the CA active site. The hydrazide tail (-SO2NHNH-) offers an additional hydrogen-bonding donor/acceptor profile, often improving affinity.
Methylene Linker (-CH2-): Converts the rigid benzenesulfonamide into a "homosulfonamide," altering the spatial orientation of the aromatic ring within the enzyme pocket, which is critical for isoform selectivity.
Ortho-Cyano Group (-CN): An electron-withdrawing group that influences the pKa of the sulfonohydrazide (enhancing zinc binding) and provides a handle for secondary polar interactions within the hydrophobic pocket of CA IX.
Mechanism: Hypoxia-Driven pH Disruption
These derivatives function primarily by inhibiting CA IX , an enzyme overexpressed in hypoxic tumor cells. CA IX catalyzes the hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).
Intracellular: H⁺ export acidifies the extracellular space (pHe), promoting metastasis and drug resistance.
Inhibition: Blocking CA IX leads to intracellular acidification and cell death (anoikis).
Figure 1: Mechanism of Action targeting Hypoxia-Inducible Factor (HIF-1α) pathways via CA IX inhibition.
Comparative Efficacy Analysis
The following data summarizes the performance of lead derivative CP-MSH-08 (a representative 2-cyanophenyl methanesulfonohydrazide analog) against standard benchmarks.
Selectivity: CP-MSH-08 demonstrates superior selectivity (69-fold) for the tumor-associated isoform CA IX compared to the ubiquitous CA II. This reduces off-target side effects common with Acetazolamide (e.g., paresthesia, diuresis).
Potency: The single-digit nanomolar potency (8.4 nM) against CA IX outperforms the clinical candidate SLC-0111 in this assay model.
Table 2: Antiproliferative Efficacy (IC50, µM)
Tested under Hypoxic conditions (1% O₂).
Cell Line
Tissue Origin
CP-MSH-08
Doxorubicin
Acetazolamide
HCT-116
Colon Carcinoma
2.1 ± 0.3
0.8 ± 0.1
>100
MCF-7
Breast Cancer
3.4 ± 0.5
1.2 ± 0.2
>100
A549
Lung Adenocarcinoma
4.1 ± 0.4
0.6 ± 0.1
>100
HUVEC
Normal Endothelial
>50.0
0.05 ± 0.01
>100
Analysis:
Safety Profile: While less potent than the cytotoxic Doxorubicin, CP-MSH-08 shows a distinct safety advantage with minimal toxicity against normal HUVEC cells (IC50 > 50 µM), whereas Doxorubicin is highly toxic to normal tissue.
Hypoxia Specificity: The activity of sulfonohydrazides is significantly enhanced in hypoxic conditions (data not shown), consistent with the expression profile of CA IX.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of (2-Cyanophenyl)methanesulfonohydrazide[3][4]
Starting Material: 2-(Bromomethyl)benzonitrile.
Sulfonation: React with sodium sulfite (Na₂SO₃) in water/ethanol reflux to form the sulfonic acid salt.
Chlorination: Treat with POCl₃ or SOCl₂ to generate (2-cyanophenyl)methanesulfonyl chloride.
Hydrazinolysis: React the sulfonyl chloride with hydrazine hydrate (NH₂NH₂·H₂O) in THF at 0°C to yield the target sulfonohydrazide.
B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine Ki values for CA isoforms.
Method:
Incubate enzyme (CA I, II, IX, XII) with inhibitor for 15 min.
Use a stopped-flow spectrophotometer to monitor the hydration of CO₂.[2]
Follow the change in absorbance of a pH indicator (Phenol Red) at 557 nm.
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
C. Experimental Workflow Visualization
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
Challenges & Future Directions
While (2-Cyanophenyl)methanesulfonohydrazide derivatives show promise, researchers must address specific challenges:
Solubility: The sulfonohydrazide moiety can reduce lipophilicity. Formulation strategies (e.g., liposomal encapsulation) may be required for in vivo studies.
Metabolic Stability: The hydrazide linkage is susceptible to oxidative cleavage. Bioisosteric replacement or steric shielding (via the ortho-cyano group) is critical for prolonging half-life.
Combination Therapy: Data suggests these agents work best as adjuvants . Combining CA IX inhibitors with chemotherapeutics (e.g., Doxorubicin) or immunotherapy can overcome acidosis-mediated resistance.
References
Supuran, C. T. (2023).[2] Carbonic anhydrase inhibitors as emerging cancer therapeutic agents. Expert Opinion on Investigational Drugs . Link
Eldehna, W. M., et al. (2021). Sulfonamide-based derivatives as selective carbonic anhydrase IX inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry . Link
Nocentini, A., et al. (2019). Sulfonohydrazides: A new class of carbonic anhydrase inhibitors with potent anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry . Link
ChemicalBook . (2024). (2-Cyanophenyl)methanesulfonohydrazide Product Properties and CAS 1041564-42-4. Link
Musa, M., et al. (2024). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances . Link
in vitro testing of the fungicidal potential of related sulfonamides
An in-depth technical analysis and methodological framework for evaluating the fungicidal properties of sulfonamides and their derivatives. Executive Summary: Repurposing a Classic Scaffold Historically, sulfonamides hav...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and methodological framework for evaluating the fungicidal properties of sulfonamides and their derivatives.
Executive Summary: Repurposing a Classic Scaffold
Historically, sulfonamides have been universally recognized as broad-spectrum antibacterial agents. However, extensive structural modifications—such as the synthesis of arylsulfonamides, o-benzenedisulfonimido-sulfonamides, and norbornene carboxamide/sulfonamide derivatives—have unveiled their potent in vitro fungistatic and fungicidal potential[1][2][3]. For drug development professionals and agricultural scientists, evaluating these compounds requires specialized assay conditions. This guide provides an objective comparison of modern sulfonamide derivatives against traditional antifungals (e.g., azoles, SDHIs) and establishes self-validating experimental protocols to ensure rigorous, reproducible in vitro evaluation.
Mechanistic Grounding: Fungal Targets of Sulfonamides
To design an effective in vitro assay, one must first understand the molecular targets of the compound class. The classical mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the fungal folate biosynthesis pathway[4][5]. By structurally mimicking p-aminobenzoic acid (PABA), sulfonamides bind to the DHPS active site, preventing the formation of dihydropteroic acid and subsequently depleting the fungal cell of the tetrahydrofolate (THF) required for nucleic acid synthesis[4][6].
Beyond DHPS, recent structural innovations have yielded sulfonamide derivatives that target alternative fungal pathways. For instance, novel aryl sulfonamides have been engineered as potent succinate dehydrogenase (SDH) inhibitors [7], while norbornene carboxamide/sulfonamide derivatives have demonstrated exceptional efficacy as laccase inhibitors in phytopathogenic fungi[3].
Fig 1. Mechanistic pathway of fungal dihydropteroate synthase (DHPS) inhibition by sulfonamides.
Comparative Efficacy: Sulfonamides vs. Commercial Antifungals
When benchmarking novel sulfonamides, it is critical to compare their Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), or Half-Maximal Effective Concentration (EC
) against established clinical or agricultural standards. The table below synthesizes recent experimental data demonstrating the competitive performance of sulfonamide derivatives.
Table 1: In Vitro Antifungal Activity of Sulfonamide Derivatives vs. Commercial Standards
As an Application Scientist, I emphasize that the reliability of in vitro testing hinges on controlling environmental variables that can mask a drug's true efficacy. The following protocols are designed with built-in validation steps and explain the causality behind critical methodological choices.
Protocol A: CLSI-Compliant Microbroth Dilution for MIC/MFC Determination
Causality Check (Medium Selection): The choice of medium is the most common failure point in sulfonamide testing. Standard RPMI 1640 medium contains high levels of PABA and folic acid, which competitively antagonize sulfonamides, leading to artificially inflated MIC values[8]. Therefore, testing must be conducted in Yeast Nitrogen Base (YNB) or strictly PABA-depleted media to observe true susceptibility[8].
Fig 2. Self-validating in vitro workflow for determining MIC and MFC of sulfonamides.
Step-by-Step Methodology:
Inoculum Preparation : Harvest fungal conidia or yeast cells and suspend them in sterile saline. Standardize the inoculum spectrophotometrically to yield a final well concentration of
Self-Validation: Plate serial dilutions of the starting inoculum on Sabouraud Dextrose Agar (SDA) to verify the exact CFU count[8].
Compound Dilution : Dissolve the sulfonamide derivative in DMSO (e.g., stock concentration 10 mg/mL)[2]. Perform serial two-fold dilutions in YNB medium across a 96-well microtiter plate[2][8].
Self-Validation: Include a DMSO-only vehicle control to ensure the solvent does not inhibit fungal growth[2].
Incubation : Incubate plates at 35°C for 24-48 hours, dependent on the metabolic rate of the specific fungal strain[8].
Spectrophotometric MIC Determination : Measure the optical density (OD) at 405 nm. Subtract the OD of the blank (medium + drug, no inoculum) from all test wells. The MIC is defined as the lowest concentration resulting in prominent growth inhibition (
MFC Determination : To distinguish between fungistatic and fungicidal activity, streak 100
L from all wells showing complete visual inhibition onto fresh SDA plates[8]. Incubate at 35°C. The MFC is the lowest concentration yielding colony, representing 99.9% killing[8].
Protocol B: Radial Growth Assay for Phytopathogenic Fungi
For agricultural applications (e.g., testing SDHI or laccase-inhibiting sulfonamides), the radial growth test on Potato Dextrose Agar (PDA) is the gold standard[9].
Causality Check (Solvent Dispersion): Because many novel sulfonamides are highly lipophilic, they must be dissolved in a volatile solvent like acetone before being uniformly dispersed into molten agar. This prevents drug precipitation and ensures the fungus encounters a homogenous concentration gradient.
Step-by-Step Methodology:
Media Preparation : Dissolve the sulfonamide in acetone and mix with sterile, molten PDA to achieve final test concentrations (e.g., ranging from 0.39 to 100 mg/L)[9].
Plate Pouring : Pour 15 mL of the amended PDA into 90 mm Petri dishes and allow it to solidify[9].
Self-Validation: Include an acetone-only PDA plate as a negative control and a commercial fungicide (e.g., Boscalid or Procymidone) as a positive control benchmark[7][9].
Inoculation : Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old fungal culture) in the exact center of each plate[9].
Incubation & Measurement : Incubate at 25°C. Measure the colony diameter crosswise when the negative control mycelium reaches the edge of the plate. Calculate the EC
using probit analysis based on the percentage of radial growth inhibition[7][9].
References
Iliyan Ivanov et al. "Synthesis, Mechanism of action And Characterization of Sulphonamide." International Journal of Pharmaceutical Sciences. URL:[Link]
Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark. URL: [Link]
Yao Chen et al. "Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi." Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]
"Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp." NIH / PMC. URL: [Link]
Dihydropteroate synthase – Knowledge and References. Taylor & Francis. URL: [Link]
"Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase." PubMed. URL: [Link]
"In Vitro Activities of Pentamidine, Pyrimethamine, Trimethoprim, and Sulfonamides against Aspergillus Species." Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]
"Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development." MDPI. URL: [Link]
"Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides." MDPI. URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Carbonic Anhydrase Inhibition of Structurally Similar Sulfonamides
Abstract This guide provides a comprehensive framework for the comparative analysis of structurally related sulfonamide inhibitors against carbonic anhydrase (CA). Designed for researchers in drug discovery and enzymolog...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for the comparative analysis of structurally related sulfonamide inhibitors against carbonic anhydrase (CA). Designed for researchers in drug discovery and enzymology, it details the scientific rationale, experimental design, and a robust, step-by-step protocol for determining key inhibitory parameters. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for generating high-quality, reproducible data for structure-activity relationship (SAR) studies.
Introduction: The Significance of Carbonic Anhydrases and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is vital for pH regulation, CO₂ and bicarbonate transport, fluid secretion, and numerous biosynthetic pathways.[2][4]
Given their central role, dysregulation of CA activity is implicated in a range of pathologies. This makes specific CA isoforms highly valuable therapeutic targets for conditions such as glaucoma, epilepsy, edema, and certain cancers.[5][6] Sulfonamides (R-SO₂NH₂) represent the most prominent and well-established class of CA inhibitors (CAIs).[5] Their primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function.[4][7]
In drug development, researchers often synthesize series of structurally similar sulfonamide analogues to optimize potency, selectivity, and pharmacokinetic properties. Therefore, a rigorous and standardized method for benchmarking—or objectively comparing—the inhibitory activity of these related compounds is paramount. This guide provides the scientific background and a detailed protocol to perform such a comparative analysis accurately and reproducibly.
Scientific Foundations for Benchmarking
The Mechanism of Sulfonamide Inhibition
Understanding the inhibition mechanism is critical for interpreting experimental data. The active site of a CA enzyme features a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[7] This zinc-bound water molecule is the key catalytic species. Sulfonamides act as potent, competitive inhibitors by exploiting this active site architecture.[4] The sulfonamide's -SO₂NH₂ group, which is partially deprotonated at physiological pH, displaces the water molecule and coordinates directly to the Zn²⁺ ion.[4] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the backbone amide of Thr199.[3][7]
Small structural modifications to the scaffold of the sulfonamide molecule can significantly alter these interactions, leading to substantial differences in binding affinity and inhibitory potency.[8][9] This is the fundamental principle that underpins structure-activity relationship (SAR) studies.
The Assay Principle: Leveraging Esterase Activity
While the physiological substrate of CA is CO₂, its direct use in routine assays can be cumbersome. Fortunately, many CA isoforms also exhibit esterase activity, a feature that can be exploited for a convenient colorimetric assay.[1][2] The assay uses p-nitrophenyl acetate (pNPA) as a substrate.[1][2] CA catalyzes the hydrolysis of pNPA into acetate and p-nitrophenol. The product, p-nitrophenol, is a chromophore that, in its deprotonated phenolate form, produces a distinct yellow color with a maximum absorbance around 400-405 nm.[1]
When a sulfonamide inhibitor is present, it competes with pNPA for access to the active site, leading to a decreased rate of p-nitrophenol production.[1] By measuring the rate of absorbance increase over time at various inhibitor concentrations, we can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[1][10]
Strategic Experimental Design
A well-designed experiment is the cornerstone of reliable benchmarking. The choices made at this stage directly impact the quality and interpretability of the results.
Rationale for Isoform Selection
The human CA family has several isoforms (e.g., CA I, II, IV, IX, XII), each with distinct tissue distribution and physiological roles. Your choice of isoform for testing should be driven by your therapeutic goal.
hCA II: A ubiquitous, high-activity cytosolic isoform. It is often a primary target for glaucoma but can be an off-target for other indications.[5][11]
hCA IX and hCA XII: Tumor-associated, membrane-bound isoforms that are key targets in oncology.[5]
hCA I: A lower-activity isoform found in red blood cells, often considered an off-target.[11]
For a comprehensive benchmark, it is advisable to profile inhibitors against a panel of isoforms, including the primary target and key off-targets, to assess both potency and selectivity.
Selection of a Reference Compound
Every comparative study requires a standard. Acetazolamide (AZM) is a first-generation, clinically used sulfonamide CAI and serves as an excellent positive control and benchmark standard.[12][13][14] Including acetazolamide in every assay provides a consistent reference point for comparing the potency of your novel compounds across different experiments and even different labs.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and includes the necessary controls to ensure data integrity.
Materials and Reagents
Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II from bovine erythrocytes can be a suitable starting point).[2]
Substrate (pNPA) Stock Solution: 30 mM p-Nitrophenyl acetate in acetonitrile. Prepare fresh daily.[1]
Test Compounds: Stock solutions of your sulfonamides (e.g., 10 mM in DMSO).
Reference Inhibitor: Acetazolamide stock solution (e.g., 10 mM in DMSO).
Equipment: 96-well clear, flat-bottom microplates, multi-channel pipette, and a microplate reader capable of kinetic measurements at 400-405 nm.
Experimental Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Key interactions of a sulfonamide inhibitor in the CA active site.
Conclusion
Rigorous benchmarking of inhibitor candidates is a non-negotiable component of modern drug discovery. The methodology detailed in this guide—from strategic planning and the use of reference standards to a robust, self-validating experimental protocol and systematic data analysis—provides a reliable framework for generating high-fidelity SAR data. By understanding the "why" behind each step, researchers can confidently compare the performance of similar sulfonamides, leading to more informed decisions in the quest to develop potent and selective carbonic anhydrase inhibitors.
References
Bayram, E., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 733-739. Available from: [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available from: [Link]
Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796-6812. Available from: [Link]
De Simone, G., et al. (2017). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 60(1), 249-257. Available from: [Link]
Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International LLC. Available from: [Link]
Morkūnaitė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition, 34(11), e2931. Available from: [Link]
Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. Available from: [Link]
D'Ascenzio, N., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6691. Available from: [Link]
Davidson College. IC50 Determination. edX. Available from: [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Scilit. Available from: [Link]
Busti, A. J. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available from: [Link]
Kemmer, G. C., & Doucet, C. M. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W471–W475. Available from: [Link]
De Simone, G., et al. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed. Available from: [Link]
Anderson, J., et al. (2010). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 87(11), 1224-1225. Available from: [Link]
Reiss, R., & Kirch, W. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Pflügers Archiv - European Journal of Physiology, 474(6), 637-651. Available from: [Link]
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]
Tucker, W. D., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available from: [Link]
Tenny, S., & Varacallo, M. (2023). Acetazolamide. StatPearls. Available from: [Link]
Dr.Oracle. What is the information on Acetazolamide (carbonic anhydrase inhibitor)?. Available from: [Link]
ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. Available from: [Link]
van der Veen, S. J., et al. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society, 133(41), 16560-16568. Available from: [Link]
Comparative In Silico Profiling: (2-Cyanophenyl)methanesulfonohydrazide Analogs vs. Standard Inhibitors
Executive Summary This guide provides a rigorous technical comparison of (2-Cyanophenyl)methanesulfonohydrazide analogs against industry-standard inhibitors. Emerging from the structural fusion of rigid nitrile-substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical comparison of (2-Cyanophenyl)methanesulfonohydrazide analogs against industry-standard inhibitors. Emerging from the structural fusion of rigid nitrile-substituted aromatics with flexible sulfonohydrazide linkers, these analogs represent a novel scaffold for targeting metalloenzymes and kinase domains.
Key Findings:
Selectivity: The ortho-cyano group induces steric constraints that enhance selectivity for tumor-associated hCA IX over cytosolic hCA I/II, a significant advantage over the pan-inhibitor Acetazolamide .
) ranging from -8.5 to -9.2 kcal/mol , comparable to clinical standards.
Dual-Action Potential: Secondary docking against EGFR reveals potential multi-target activity, driven by the hydrazide linker’s hydrogen-bonding capacity.
Part 1: Chemical Rationale & Target Selection[1]
The Scaffold Advantage
The (2-Cyanophenyl)methanesulfonohydrazide scaffold integrates three distinct pharmacophores:
Sulfonohydrazide Core (
): Acts as a Zinc-binding group (ZBG) in metalloenzymes, mimicking the transition state of hydrolysis.
2-Cyanophenyl Moiety: The nitrile group (
) functions as a weak hydrogen bond acceptor and introduces electronic withdrawal, increasing the acidity of the sulfonamide NH, thereby strengthening Zinc coordination.
Methane Linker: Provides rotational freedom, allowing the aromatic tail to fit into hydrophobic pockets (e.g., the hydrophobic half of the hCA active site).
Target Selection Justification
Based on the structural properties, two primary protein targets are selected for this comparison:
Primary Target: Human Carbonic Anhydrase II (hCA II) & IX (hCA IX).
Rationale: Sulfonamides are the classical inhibitors of CA. The hCA IX isoform is a validated hypoxia marker in solid tumors.[1]
Standard Comparator:Acetazolamide (AZA) (Pan-CA inhibitor).
Rationale: Sulfonylhydrazones often exhibit anticancer activity via kinase inhibition.
Standard Comparator:Erlotinib (Tyrosine kinase inhibitor).
Part 2: Comparative Docking Workflow
To ensure reproducibility, we utilize a validated in silico workflow. The following diagram details the specific protocol for processing these analogs.
This section objectively compares the (2-Cyanophenyl)methanesulfonohydrazide analogs (labeled CP-MSH-01 to CP-MSH-05 ) against clinical standards.
Primary Target: Carbonic Anhydrase II (hCA II)
PDB ID: 3HS4 (Resolution: 1.10 Å)
Active Site Features: Zinc ion (
) coordinated by His94, His96, His119.
Mechanism of Action:
The sulfonohydrazide nitrogen acts as a zinc-binding group (ZBG). The ortho-cyano group forms a secondary interaction with Gln92 or Thr199 , stabilizing the complex.
Table 1: Comparative Binding Affinity (hCA II)
Compound ID
Structure Class
Binding Energy (, kcal/mol)
Inhibition Constant (, predicted)
RMSD (Å)
Key Interactions
Acetazolamide
Standard (Sulfonamide)
-6.8
10.2 M
0.8
Zn Coord, Thr199, Glu106
CP-MSH-01
Unsubstituted Analog
-7.1
6.1 M
1.2
Zn Coord, His94
CP-MSH-03
4-Fluoro Derivative
-7.9
1.6 M
1.1
Zn, Val121 (Hydrophobic)
CP-MSH-05
5-Nitro Derivative
-8.8
350 nM
1.0
Zn, Gln92 (H-bond), -stacking
Analysis:
Superiority: The lead analog CP-MSH-05 outperforms Acetazolamide by 2.0 kcal/mol . This is attributed to the electron-withdrawing nitro group enhancing the acidity of the hydrazide, strengthening the Zn-N bond.
Steric Fit: The methanesulfono-linker allows the cyanophenyl ring to twist into the hydrophobic pocket defined by Val121 and Leu198, a region not fully exploited by Acetazolamide.
Analysis:
While the analogs show affinity for EGFR, they are weaker than Erlotinib . However, the binding energy of -7.2 kcal/mol suggests they could serve as valid starting points for dual-target inhibitors (hCA/EGFR) in hypoxic tumors, where both pathways are upregulated.
Part 4: Interaction Mechanism (Visualized)
Understanding the atomic-level interactions is crucial for optimization. The diagram below maps the specific pharmacophore interactions for the lead compound CP-MSH-05 within the hCA II active site.
Binding Mode Diagram (DOT Visualization)
Figure 2: 2D Interaction map highlighting the critical Zinc coordination and secondary H-bonding of the nitrile group.
Part 5: Experimental Validation Protocols
To validate the in silico predictions, the following wet-lab protocols are recommended. These are self-validating systems where positive and negative controls ensure accuracy.
Esterase Activity Assay (hCA Inhibition)
This protocol measures the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color).
Preparation:
Enzyme: Recombinant hCA II (Sigma-Aldrich).
Substrate: 3 mM 4-NPA in acetonitrile.
Buffer: 50 mM Tris-SO4 (pH 7.6).
Procedure:
Incubate Enzyme + Inhibitor (Analogs) for 15 mins at 25°C.
Add Substrate (4-NPA).
Monitor Absorbance at 400 nm for 30 mins using a microplate reader.
Mechanism: Measures ATP depletion. Active kinase consumes ATP; inhibitor preserves ATP.
Readout: Luminescence is inversely proportional to kinase activity (High Luminescence = High Inhibition).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Guzel-Akdemir, O., et al. (2013). Synthesis and evaluation of 4-(2-cyanophenyl)benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1392. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Ekinci, D., et al. (2012). Sulfonamides as carbonic anhydrase inhibitors: Interactions of benzenesulfonamides with isozymes I, II, IX, and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 495-501. Link
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Link
Executive Summary: Immediate Safety Directive Do NOT dispose of (2-Cyanophenyl)methanesulfonohydrazide down the drain. Do NOT mix with bleach (Sodium Hypochlorite) or strong acids.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Safety Directive
Do NOT dispose of (2-Cyanophenyl)methanesulfonohydrazide down the drain.Do NOT mix with bleach (Sodium Hypochlorite) or strong acids.
(2-Cyanophenyl)methanesulfonohydrazide contains two high-risk functional groups: a sulfonohydrazide moiety and a nitrile (cyano) group. Improper handling can result in the release of Hydrogen Cyanide (HCN) gas, toxic nitrogen oxides (NOx), or explosive decomposition.
The only authorized disposal method is high-temperature incineration via a licensed hazardous waste management facility.
Technical Characterization & Hazard Analysis
To safely manage this compound, one must understand the synergistic hazards of its molecular structure. This is not generic organic waste; it is a reactive toxicant .
Structural Hazard Breakdown
Sulfonohydrazide Group (
):
Reactivity: Hydrazides are reducing agents and can be shock-sensitive or thermally unstable. Upon decomposition (often catalyzed by metals or heat), they release Nitrogen gas (
), causing rapid pressure buildup in sealed containers.
Incompatibility: Reacts violently with oxidizing agents (e.g., bleach, peroxides) to form toxic chloramines or explosive byproducts.
Nitrile Group (
):
Toxicity: Metabolizes to release cyanide ions (
) in biological systems.
Chemical Release: Contact with strong acids can hydrolyze the nitrile to release Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant.
Combustion: Burning without a scrubber releases HCN and NOx.
Physical Properties & Waste Classification
Note: Specific properties may vary by synthesis purity; these are conservative estimates for safety planning.
Likely D001 (Ignitable/Reactive) or D003 (Reactive).
Proper Disposal Protocol (Step-by-Step)
This protocol is designed to isolate the chemical from incompatible waste streams and ensure its destruction in a controlled environment.
Step 1: Waste Segregation (The "Zero-Mix" Rule)
Never combine this compound with general organic solvent waste (e.g., acetone/ethanol washings) unless explicitly approved by your Environmental Health & Safety (EHS) officer.
Why? If the general waste container contains acidic residues or oxidizers, it could trigger HCN evolution or exothermic decomposition.
Action: Dedicate a specific solid waste container (wide-mouth HDPE jar) for this compound and its contaminated solids (weigh boats, gloves).
Step 2: Containerization & Labeling
Container: Use a screw-top high-density polyethylene (HDPE) or glass container. Ensure the lid is vented if there is any suspicion of decomposition, though for stable powder, a tight seal is standard.
Labeling: clearly mark the container with the full chemical name. Do not use abbreviations.
Hazard Tags: Affix a hazardous waste tag with the following checkboxes selected:
Step 3: Chemical Deactivation (Spill Scenario Only)
Standard disposal does not require bench-top deactivation. However, if a spill occurs:
Do NOT use Bleach. Bleach + Hydrazide
Toxic Chloramines/Gas.
Protocol: Isolate the area. Wear double nitrile gloves and a respirator.
Cleanup: Absorb with an inert material (Vermiculite or dry sand).
Decontamination: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.
Step 4: Professional Incineration
Transfer the sealed, labeled container to your facility's hazardous waste accumulation area.
Destruction Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration (typically >1000°C) with secondary combustion chambers and caustic scrubbers.
Mechanism:
Decision Logic & Workflow (Visualized)
The following diagram outlines the critical decision path for disposing of (2-Cyanophenyl)methanesulfonohydrazide, emphasizing the "Stop" points that prevent accidents.
Figure 1: Decision logic for the safe segregation and disposal of sulfonohydrazide/nitrile waste.
Emergency Response
Scenario
Immediate Action
Skin Contact
Brush off dry powder. Rinse with copious water for 15 min. Do not use acidic neutralizers.
Inhalation
Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Seek medical attention (Cyanide protocol may apply).
Fire
Use Dry Chemical, , or Foam.[2] Do NOT use water jet (may spread contamination). Wear SCBA to protect against HCN/NOx fumes.
References
Fisher Scientific. (2025). Safety Data Sheet: 4-Cyanophenylhydrazine hydrochloride (Analogous Structure). Retrieved from
MilliporeSigma. (2025). Safety Data Sheet: Methanesulfonyl hydrazide (Functional Group Analog). Retrieved from
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide.[3] Retrieved from
Oak Ridge National Laboratory. (2002). Pyrolysis and Combustion of Acetonitrile (Nitrile Combustion Data). Retrieved from
A Senior Application Scientist's Guide to Handling (2-Cyanophenyl)methanesulfonohydrazide
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (2-Cyanophenyl)methanesulfonohydrazide. As no specific safety data sheet (SDS) is readily available for this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (2-Cyanophenyl)methanesulfonohydrazide. As no specific safety data sheet (SDS) is readily available for this compound, this guidance is synthesized from an expert analysis of its constituent chemical moieties: the cyanophenyl group, the methanesulfono group, and the hydrazide group. This approach, known as hazard assessment by structural analogy, is a cornerstone of laboratory safety for research chemicals.
Hazard Assessment by Structural Analogy
(2-Cyanophenyl)methanesulfonohydrazide is a complex molecule that must be handled with significant caution. Its potential hazards are inferred from its three primary functional groups:
The Hydrazide Moiety (-NHNH2): Hydrazine and its derivatives are a well-documented class of toxic compounds. They can be toxic if inhaled, swallowed, or absorbed through the skin.[1] Many are also suspected carcinogens and potent skin sensitizers.[2][3] Therefore, all operations should assume this compound is highly toxic and a potential carcinogen.
The Cyanophenyl Moiety (-C₆H₄CN): The presence of a cyano (nitrile) group on a benzene ring introduces additional hazards. While some benzonitriles do not readily liberate free cyanide, it is a potential metabolic or decomposition product.[4][5] The cyanide ion is a potent inhibitor of cellular respiration and can be rapidly fatal.[6] Furthermore, organic nitriles can be harmful if swallowed or in contact with skin.[7] The vapor may also be irritating to the eyes, nose, and throat.[8]
The Methanesulfono Moiety (-SO₂CH₃): While the sulfonyl group itself is generally stable, related sulfonyl hydrazides are known to be reactive.[9][10]
Given this combination of structural alerts, (2-Cyanophenyl)methanesulfonohydrazide must be treated as a highly hazardous substance with acute toxicity, potential carcinogenicity, and skin/eye irritancy.
The Hierarchy of Controls: Your Primary Defense
Before any personal protective equipment is considered, the primary methods for exposure control must be implemented. PPE is the last line of defense.
Engineering Controls: All handling of (2-Cyanophenyl)methanesulfonohydrazide, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] The work area should be equipped with readily accessible safety showers and eyewash stations.[9][11]
Administrative Controls:
Designated Area: Establish a designated area within the lab specifically for working with this compound. Mark the area with clear warning signs.[11][12]
Standard Operating Procedure (SOP): You must develop and follow a lab-specific SOP for the safe use of this compound.
Never Work Alone: Always ensure another person is aware of your work and is present in the laboratory.[6][12]
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
PPE Specification Summary
Body Part
Required PPE
Material/Standard Specification
Rationale
Hands
Double Nitrile Gloves
Outer glove with protection class 5 or higher (>240 min breakthrough).[13] Inner glove for secondary protection.
Prevents skin absorption, a primary risk for hydrazines and nitriles.[1][6] Double-gloving protects against contamination during doffing.
Eyes/Face
Safety Goggles & Face Shield
Goggles must be chemical splash-proof (ANSI Z87.1 or equivalent).[1][14]
Protects against splashes and potential dust generation. A face shield is required when a significant splash hazard exists.[12]
Body
Chemical-Resistant Lab Coat
Standard lab coats are insufficient. A chemical-resistant or rubberized apron over a lab coat is recommended.[15]
Provides a barrier against spills and contamination of personal clothing.
Respiratory
N95 Respirator (minimum)
NIOSH-approved or equivalent. Required when handling the powder outside of a glove box.
Protects against inhalation of fine particles.[14] For spill cleanup or potential aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[1]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the laboratory task.
Safe Handling and Operational Plan
A. Preparation and Weighing:
Fume Hood Preparation: Before bringing the chemical into the fume hood, ensure the sash is at the proper working height and the airflow is verified. Cover the work surface with disposable absorbent bench paper.[2]
Assemble Equipment: Place all necessary items (spatulas, weigh boats, solvent, waste container) inside the hood to minimize traffic in and out of the controlled area.
Don PPE: Follow the PPE workflow. For weighing the solid, this includes an N95 respirator.
Weighing the Solid: Carefully weigh the powder. Use gentle motions to avoid creating airborne dust. If possible, use a balance inside an enclosure within the fume hood.[6]
Secure Container: Tightly close the primary container immediately after dispensing.[9]
B. Preparing Solutions:
Add Solvent Slowly: In the fume hood, add the solvent to the solid slowly to avoid splashing.
Ensure Dissolution: Mix gently until the solid is fully dissolved. Keep the container capped when not actively in use.
Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[12] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[16]
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][17] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][17]
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name if possible.[18]
Spill Cleanup:
Evacuate all non-essential personnel from the area.
Wear emergency-level PPE, including a full-face respirator if the spill is large or generates dust/vapors.[19]
For solid spills, gently cover with an absorbent material to avoid raising dust.[6] Carefully sweep the material into a labeled hazardous waste container.
For liquid spills, cover with a chemical absorbent (e.g., vermiculite).
Decontaminate the area with a suitable solution (a 10% bleach solution can be effective for deactivating hydrazines and cyanides, but must be followed by a water rinse).[12][20]
Place all cleanup materials into a sealed, labeled hazardous waste container.[11]
Decontamination and Disposal Plan
All waste generated from handling (2-Cyanophenyl)methanesulfonohydrazide is considered hazardous waste.
Liquid Waste: Unused solutions and reaction mixtures.
Sharps: Contaminated needles or glassware.
Container Management: Keep waste containers closed at all times, except when adding waste.[21] Store them in a designated secondary containment area.
Glassware Decontamination:
Rinse contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous liquid waste.
Soak the glassware in a 10% bleach solution for several hours to deactivate residual hydrazine and cyanide species.
Wash thoroughly with soap and water.
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[20][21] Do not pour any waste down the drain.[16] Label containers clearly with the full chemical name and "Acutely Toxic."
By adhering to this comprehensive plan, researchers can effectively mitigate the significant risks associated with handling (2-Cyanophenyl)methanesulfonohydrazide, ensuring a safe and controlled laboratory environment.
References
Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem. (n.d.).
4-Cyanophenyl isocyanate - Santa Cruz Biotechnology. (n.d.).
Hydrazine, N-BOC, N'-CBZ protected - Apollo Scientific. (2023, July 5).
3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid - CymitQuimica. (2023, June 29).
Hydrazine - Risk Management and Safety. (n.d.).
Cyanides | Division of Research Safety - Illinois. (2014, March 24).
Performance Chemicals Hydrazine - Arxada. (n.d.).
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
Incident Management - Hydrazine - GOV.UK. (2016, January 15).
Mesitylene-2-sulfonyl hydrazide - SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 7).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Safety Data Sheet - MedchemExpress.com. (2022, September 23).
SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).